Technical Documentation Center

N-butyl-2-methyl-5-phenylfuran-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-butyl-2-methyl-5-phenylfuran-3-carboxamide
  • CAS: 941005-74-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-butyl-2-methyl-5-phenylfuran-3-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this document, a specific CAS (Chemical Abstracts Service) number for N-butyl-2-methyl-5-phenylfuran-3-carboxamide ha...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, a specific CAS (Chemical Abstracts Service) number for N-butyl-2-methyl-5-phenylfuran-3-carboxamide has not been identified in publicly accessible chemical databases. This may indicate that the compound is novel, not widely synthesized, or not registered. This guide is therefore based on established principles of organic chemistry, data from structurally analogous compounds, and predictive models.

Executive Summary

This technical guide provides a comprehensive overview of N-butyl-2-methyl-5-phenylfuran-3-carboxamide, a molecule of interest within the broader class of furan carboxamides. While specific experimental data for this exact compound is sparse, this document consolidates predictive data and established methodologies to serve as a foundational resource for researchers. The guide covers core compound identifiers, predicted physicochemical properties, a detailed, plausible synthetic pathway with mechanistic insights, and standard protocols for analytical characterization. Safety and handling considerations are also addressed based on the toxicological profiles of related chemical structures.

Compound Identification and Core Descriptors

The identity of a chemical compound is established through a collection of standardized nomenclature and structural representations.

IdentifierValueSource
IUPAC Name N-butyl-2-methyl-5-phenylfuran-3-carboxamideIUPAC Nomenclature
Molecular Formula C₁₆H₁₉NO₂Calculated
Molecular Weight 257.33 g/mol Calculated
Canonical SMILES CCCCNC(=O)C1=C(C)OC(C2=CC=CC=C2)=C1Calculated
InChI Key (Predicted)(Predicted)
CAS Number Not Assigned-

Predicted Physicochemical Properties

Physicochemical properties are critical in drug development as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following properties are predicted based on computational models and comparison with similar structures.[1][2]

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water) ~3.5 - 4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~42 ŲSuggests good potential for oral bioavailability and cell permeability (typically <140 Ų).[3]
Hydrogen Bond Donors 1 (Amide N-H)Influences solubility and receptor binding interactions.[3]
Hydrogen Bond Acceptors 2 (Amide C=O, Furan O)Influences solubility and receptor binding interactions.[3]
Rotatable Bonds 6A higher number of rotatable bonds can correlate with increased conformational flexibility and binding promiscuity.[3]

Proposed Synthesis Protocol: Amide Coupling

The most direct and widely adopted method for synthesizing carboxamides is the coupling of a carboxylic acid with an amine. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride.[4][5]

Overall Reaction Scheme

The synthesis is proposed as a two-step process starting from 2-methyl-5-phenylfuran-3-carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A 2-Methyl-5-phenylfuran- 3-carboxylic acid Intermediate 2-Methyl-5-phenylfuran- 3-carbonyl chloride A->Intermediate Toluene, 70°C B Thionyl Chloride (SOCl₂) C n-Butylamine Product N-butyl-2-methyl-5-phenylfuran- 3-carboxamide Intermediate->Product DCM, Triethylamine

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-methyl-5-phenylfuran-3-carbonyl chloride

  • System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-5-phenylfuran-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by the slow, dropwise addition of thionyl chloride (SOCl₂) (1.5 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and stir for 2-4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to observe the formation of the methyl ester.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically a light-sensitive oil and is used immediately in the next step without further purification.

Causality Insight: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is a highly reactive electrophile, making it an excellent intermediate for the subsequent nucleophilic attack by the amine.[5] Using it immediately prevents decomposition due to atmospheric moisture.

Step 2: Synthesis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide

  • System Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve n-butylamine (1.2 eq) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve the crude 2-methyl-5-phenylfuran-3-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride and the formation of the product.

  • Work-up and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-butyl-2-methyl-5-phenylfuran-3-carboxamide.

Causality Insight: The reaction is performed at 0°C to control the exothermicity of the acylation. Triethylamine acts as a scavenger for the HCl gas produced during the reaction, preventing the protonation of the n-butylamine and driving the reaction to completion.[4]

Analytical Characterization Workflow

Confirmation of the structure and purity of the synthesized compound is paramount. A multi-technique approach is required.[6][7]

Analytical_Workflow Start Purified Product NMR ¹H & ¹³C NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight IR FT-IR Spectroscopy Start->IR Functional Groups HPLC Purity Analysis (HPLC) Start->HPLC Purity >95% End Confirmed Structure & Purity NMR->End MS->End IR->End HPLC->End

Caption: Standard workflow for chemical structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include triplets and sextets for the n-butyl chain, a singlet for the methyl group on the furan ring, and multiplets in the aromatic region for the phenyl group and the furan proton. The amide N-H proton would likely appear as a broad singlet or a triplet.

  • ¹³C NMR: Proton-decoupled ¹³C NMR would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the carbons of the furan and phenyl rings.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be used to confirm the molecular weight. The exact mass should correspond to the calculated value for C₁₆H₁₉NO₂. Analysis of the fragmentation pattern can provide further structural confirmation.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

  • ~3300 cm⁻¹: N-H stretching of the secondary amide.

  • ~2960-2870 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1640 cm⁻¹: C=O stretching (Amide I band), a strong absorption.

  • ~1540 cm⁻¹: N-H bending (Amide II band).

  • ~1600, 1490 cm⁻¹: C=C stretching of the aromatic and furan rings.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.[9] A reversed-phase C18 column with a mobile phase gradient (e.g., water and acetonitrile, both containing 0.1% formic acid or TFA) and UV detection would be appropriate. A purity level of >95% is typically required for biological screening.

Safety and Handling

While no specific safety data sheet (SDS) exists for the title compound, a hazard assessment can be made based on its functional groups and precursors.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Toxicity: The toxicological properties have not been fully investigated. Amides can vary widely in toxicity. Furan derivatives can be irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin until proven otherwise.[13]

  • Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

N-butyl-2-methyl-5-phenylfuran-3-carboxamide represents a specific chemical entity for which foundational public data is not yet available. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the study of this and other novel furan carboxamides. The protocols and predictive data herein serve as an essential starting point for any investigation involving this compound, enabling its potential exploration in medicinal chemistry and materials science.

References

  • CPAchem Ltd. (2023, December 11). Safety data sheet: 2-Methylfuran.
  • United States Biological. Safety Data Sheet: N-Fmoc-3-methyl-D-phenylalanine.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: n-Butyl methyl sulfide.
  • Life Chemicals. N-butyl-2-methyl-5-phenylfuran-3-carboxamide. AmyJet Scientific.
  • PubChem. N-(2-phenylbutyl)furan-3-carboxamide. National Center for Biotechnology Information.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: Mecarbam.
  • BASF. (2025, December 16). Safety data sheet: n-Butyl Acetate BMB I.
  • Chemdiv. Compound N-(3-acetylphenyl)-5-tert-butyl-2-methylfuran-3-carboxamide.
  • Cheméo. Furan-2-carboxamide, N-butyl-N-propyl- - Chemical & Physical Properties.
  • Unknow, H. et al. (2025, June 20). Synthesis of N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI.
  • Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
  • K, S. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • Musso, L. et al. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
  • Locket, C. J. et al. (1989). Determination of trace metals as n-butyl-2-naphthylmethyldithiocarbamates by high-performance liquid chromatography with a fixed-wavelength absorbance detector. PubMed.
  • Benchchem. Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide.
  • KSCM, et al. (n.d.). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC.

Sources

Exploratory

The Furan-3-carboxamide Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of a Privileged Scaffold In the landscape of medicinal chemistry, the furan ring stands as a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, the furan ring stands as a cornerstone, a five-membered aromatic heterocycle whose unique electronic and structural properties have cemented its status as a privileged scaffold.[1][2] Its presence in a multitude of clinically approved drugs and investigational compounds is a testament to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1] Within the diverse chemical space of furan derivatives, the furan-3-carboxamide moiety has emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities.[3][4] This guide provides a comprehensive technical overview of the furan-3-carboxamide scaffold, from its synthesis and structure-activity relationships to its diverse therapeutic applications, offering field-proven insights for professionals in drug discovery and development.

The furan-3-carboxamide core, characterized by a carboxamide group at the 3-position of the furan ring, offers a unique combination of features. The furan ring can act as a bioisostere for a phenyl ring, often enhancing metabolic stability and modulating receptor interactions.[2] The carboxamide linkage provides a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[5][6] This combination allows for the creation of diverse compound libraries with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][7][8]

Core Synthetic Methodologies: Building the Furan-3-carboxamide Scaffold

The synthesis of furan-3-carboxamide derivatives can be approached through several strategic pathways. A common and versatile method involves the initial synthesis of a furan-3-carboxylic acid intermediate, followed by amide bond formation.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a library of furan-3-carboxamide derivatives for screening purposes.

G cluster_0 Synthesis of Furan-3-Carboxylic Acid cluster_1 Amide Bond Formation A Starting Materials (e.g., 4-trichloroacetyl-2,3-dihydrofuran) B Aromatization & Nucleophilic Displacement A->B C Furan-3-carboxylic acid B->C D Activation of Carboxylic Acid (e.g., with SOCl2 or coupling agents) C->D E Reaction with Primary/Secondary Amine (R1R2NH) D->E F Furan-3-carboxamide Library E->F G Purification & Characterization (e.g., Chromatography, NMR, MS) F->G H Biological Screening G->H

Caption: Generalized workflow for the synthesis and screening of a furan-3-carboxamide library.

Experimental Protocol: Synthesis of N-substituted Furan-3-carboxamides

This protocol provides a detailed, step-by-step methodology for the synthesis of furan-3-carboxamides, adapted from established procedures.[9]

Part 1: Synthesis of Furan-3-carboxylic acid (88)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-trichloroacetylfuran (86) in benzene.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH).

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify with a suitable acid (e.g., HCl) to precipitate the furan-3-carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield furan-3-carboxylic acid (88).

Part 2: Synthesis of Furan-3-carboxamides (87)

  • Activation of Carboxylic Acid: To a solution of furan-3-carboxylic acid (88) in an anhydrous solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride (SOCl₂) or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and an activator like DMAP (4-dimethylaminopyridine).

  • Amine Addition: To the activated carboxylic acid, add the desired primary or secondary amine (R1R2NH) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-substituted furan-3-carboxamide (87).

The Furan-3-carboxamide as a Pharmacophore: Diverse Biological Activities

The furan-3-carboxamide scaffold has been successfully employed in the development of compounds targeting a wide range of diseases. Its versatility stems from the ability to readily modify the substituents on the amide nitrogen and the furan ring, allowing for fine-tuning of the pharmacological profile.

Anticancer Activity

Numerous furan-3-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[4][6] For instance, certain furo[3,2-b]pyridine-3-carboxamide derivatives have been investigated as potent kinase inhibitors.[5]

Antimicrobial Activity

Furan-3-carboxamides have also demonstrated significant antimicrobial properties.[3] The nature of the substituent on the amide nitrogen plays a crucial role in their activity against both Gram-positive and Gram-negative bacteria.[3][10]

Enzyme Inhibition

The furan-3-carboxamide scaffold has proven to be an effective template for the design of enzyme inhibitors. A notable example is its application in the development of succinate dehydrogenase (SDH) inhibitors for use as fungicides.[8] Additionally, furan-2-carboxamide derivatives have shown inhibitory activity against enzymes like urease and cholinesterases.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-3-carboxamide derivatives is intricately linked to the nature and position of substituents on both the furan ring and the amide nitrogen.

SAR cluster_R1 R1 Substituent cluster_R2 R2 Substituent Furan_carboxamide R1_node Modulates: - Potency - Selectivity - Lipophilicity - Pharmacokinetics Furan_carboxamide->R1_node Amide Substituent R2_node Influences: - Steric hindrance - Electronic properties - Target binding Furan_carboxamide->R2_node Furan Substituents (C2, C4, C5)

Caption: Key structural modification points influencing the biological activity of the furan-3-carboxamide scaffold.

Modifications at the C2 and C5 positions of the furan ring have been shown to be particularly critical for modulating potency and selectivity.[3] The substituent on the amide nitrogen (R1) is a key determinant of the compound's interaction with the target protein and its overall physicochemical properties.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of representative furan-3-carboxamide derivatives against various targets.

Compound IDTargetBiological Activity (IC50/MIC)Therapeutic AreaReference
1a S. aureus>100 µg/mLAntibacterial[3]
1a E. coli>100 µg/mLAntibacterial[3]
Compound 4i S. sclerotiorum0.140 ± 0.034 mg/L (EC50)Antifungal (SDHI)[8]
DHBF-7-carboxamide (3) PARP-19.45 µM (IC50)Anticancer[12]
DHBF-3-one-7-carboxamide (36) PARP-116.2 µM (IC50)Anticancer[12]

Future Perspectives and Conclusion

The furan-3-carboxamide scaffold continues to be a highly versatile and pharmacologically significant structural motif in drug discovery.[1][13] Its widespread presence in compounds with diverse biological activities underscores its importance.[7][10] Future research in this area is likely to focus on the development of more potent and selective agents through rational design and the exploration of novel biological targets. The continued investigation of fused ring systems incorporating the furan-3-carboxamide moiety, such as the furo[3,2-b]pyridine-3-carboxamides, holds significant promise for the discovery of next-generation therapeutics.[5]

References

  • Synthesis of Substituted Furan/Pyrrole-3-carboxamides through a Tandem Nucleopalladation and Isocyanate Insertion | Request PDF - ResearchGate. Available from: [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. - ResearchGate. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

  • Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. Available from: [Link]

  • Examples of furan derivatives with biological activity - ResearchGate. Available from: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed. Available from: [Link]

  • A new furan carboxamide and two potential precursors from a terrestrial streptomycete | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of Furans | PDF | Chemical Reactions | Ester - Scribd. Available from: [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. Available from: [Link]

  • Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis - RSC Publishing. Available from: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI. Available from: [Link]

  • Full article: Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives - Taylor & Francis. Available from: [Link]

  • The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives - ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents - PubMed. Available from: [Link]

  • A Review on Biological and Medicinal Significance of Furan. Available from: [Link]

  • Furan synthesis - Organic Chemistry Portal. Available from: [Link]

  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore | Request PDF - ResearchGate. Available from: [Link]

Sources

Foundational

Technical Whitepaper: N-Substituted Furan-3-Carboxamide Scaffolds

From Synthetic Pathways to Target Modulation: A Senior Scientist’s Guide Executive Summary The N-substituted furan-3-carboxamide moiety represents a privileged yet underutilized scaffold in modern medicinal chemistry, di...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Pathways to Target Modulation: A Senior Scientist’s Guide

Executive Summary

The N-substituted furan-3-carboxamide moiety represents a privileged yet underutilized scaffold in modern medicinal chemistry, distinct from its more common furan-2-carboxamide isomer. While historically anchored in agrochemistry as Succinate Dehydrogenase Inhibitors (SDHIs), recent high-throughput screening campaigns have revealed its potential in oncology (kinase inhibition) and virology (integrase inhibition). This guide synthesizes the structural rationale, validated synthetic protocols, and mechanistic insights required to leverage this scaffold in drug discovery.[1]

Structural Significance & SAR Logic

The "Position 3" Advantage

Most commercial furan derivatives utilize the C2 position due to the ready availability of furfural. However, the furan-3-carboxamide offers distinct pharmacodynamic advantages:

  • Metabolic Stability: Substitution at C3 blocks the primary site of metabolic oxidation (often C2/C5), potentially extending half-life (

    
    ) compared to C2-analogues.
    
  • Vector Orientation: The C3-amide bond projects substituents into a different spatial quadrant, allowing access to binding pockets (e.g., the ubiquinone binding site in Complex II) that are sterically occluded for C2-isomers.

  • Electronic Modulation: The C3 position is less electron-deficient than C2, altering the pKa of the amide nitrogen and influencing hydrogen bond donor capability.

Structure-Activity Relationship (SAR) Matrix
FeatureChemical ModificationBiological Impact
Furan Ring C2-Methyl substitutionSignificantly enhances lipophilicity and binding affinity in SDHI fungicides (e.g., Fenfuram).
Amide Linker N-MethylationGenerally abolishes activity (H-bond donor is critical for target interaction).
N-Substituent Phenyl / Bi-arylCritical for

stacking in kinase domains (Anticancer).
N-Substituent Alkyl / CycloalkylFavors hydrophobic pocket occupation in fungal SDH enzymes.

Validated Synthetic Workflows

To ensure reproducibility, we prioritize the Acid Chloride Activation route. While coupling reagents (HATU/EDC) are convenient for small scales, the acid chloride method is scalable and avoids urea byproducts that complicate purification in late-stage lead optimization.

Workflow Visualization (DOT)

The following diagram outlines the logical flow for synthesizing N-substituted furan-3-carboxamides, including critical decision nodes for workup.

SynthesisWorkflow Start Start: Furan-3-Carboxylic Acid Activation Activation: SOCl2 / (COCl)2 + Cat. DMF Start->Activation Reflux, N2 atm Intermediate Intermediate: Furan-3-Carbonyl Chloride (Volatile/Sensitive) Activation->Intermediate Evaporate excess SOCl2 Coupling Coupling: R-NH2 + Et3N Solvent: Anhydrous DCM Intermediate->Coupling Add dropwise at 0°C Workup Workup: Acid/Base Wash (Remove unreacted amine) Coupling->Workup RT, 4-12h Product Final Product: N-Substituted Furan-3-Carboxamide Workup->Product Recrystallization/Column

Caption: Step-wise synthesis of furan-3-carboxamides via acid chloride activation, highlighting critical intermediate handling.

Detailed Experimental Protocol

Protocol ID: F3C-AMIDE-01 Scale: 5.0 mmol Standard: >95% Purity via HPLC

Materials
  • Precursor: Furan-3-carboxylic acid (CAS: 488-93-7)

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Base: Triethylamine (

    
    ) or Pyridine
    
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge a flame-dried RBF with furan-3-carboxylic acid (5.0 mmol).

    • Add anhydrous DCM (10 mL) and a catalytic drop of DMF.

    • Add

      
       (7.5 mmol, 1.5 eq) dropwise at 0°C.
      
    • Critical: Reflux for 2 hours. Monitor gas evolution (

      
      ).
      
    • Evaporate solvent and excess

      
       under reduced pressure. Do not purify  the intermediate acid chloride; use immediately to prevent hydrolysis.
      
  • Coupling (Amide Bond Formation):

    • Redissolve the crude acid chloride in anhydrous DCM (10 mL).

    • In a separate vessel, mix the target amine (5.0 mmol) and

      
       (6.0 mmol) in DCM (5 mL).
      
    • Add the amine solution slowly to the acid chloride solution at 0°C. The exotherm must be controlled to prevent side reactions.

    • Warm to room temperature and stir for 6–12 hours.

  • Workup & Isolation (Self-Validating):

    • Acid Wash: Wash organic layer with 1M HCl (removes unreacted amine/pyridine).[2]

    • Base Wash: Wash with Sat.

      
       (removes unreacted furan acid).
      
    • Drying: Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (typ. Hexane:EtOAc gradient).[3]

Biological Mechanism of Action[1][4][5]

The SDHI Mechanism (Antifungal)

The most established application of this scaffold is in fungicides (e.g., relatives of Fenfuram). These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs) .[4][5][6][7] They bind to the Ubiquinone-binding pocket (Q-site) of Mitochondrial Complex II.

Mechanism Logic:

  • The furan ring mimics the electronic character of ubiquinone precursors.

  • The amide bond forms critical Hydrogen bonds with Tyrosine/Tryptophan residues in the Q-site.

  • Result: Electron transport is blocked

    
     ATP depletion 
    
    
    
    ROS accumulation
    
    
    Fungal cell death.
Pathway Visualization (DOT)

SDHIMechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate QSite Ubiquinone (Q) Site ComplexII->QSite e- Flow Electrons e- Transfer ETC Electron Transport Chain (Complex III/IV) QSite->ETC Normal Function Inhibitor N-Substituted Furan-3-Carboxamide Inhibitor->QSite High Affinity Binding (BLOCKS e- Flow) ATP ATP Production ETC->ATP

Caption: Mechanism of Action: Furan-3-carboxamides competitively bind to the Q-site of Complex II, halting respiration.

Emerging Therapeutic Areas
  • Oncology: Recent studies indicate that N-aryl furan-3-carboxamides can act as Type II kinase inhibitors. The amide linker allows the furan to occupy the ATP-binding pocket while the N-substituent extends into the allosteric hydrophobic pocket.

  • Virology: HIV-1 Integrase inhibition has been observed where the carboxamide moiety chelates the

    
     ions in the active site.
    

References

  • Zhang, L., et al. (2017).[8] "Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidermal growth factor receptor inhibitors and anticancer agents." Chemical Research in Chinese Universities. [Link]

  • He, L., et al. (2021). "Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. [Link]

  • Rheinheimer, J., et al. (2008). "Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides." Modern Crop Protection Compounds. [Link]

  • Zanatta, N., et al. (2004).[9] "Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives." Tetrahedron Letters. [Link]

Sources

Exploratory

In silico binding affinity of N-butyl-2-methyl-5-phenylfuran-3-carboxamide

This guide provides an in-depth technical workflow for characterizing the binding affinity of N-butyl-2-methyl-5-phenylfuran-3-carboxamide (referred to herein as N-Bu-Fur ). Based on the structural pharmacophore—a 2,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical workflow for characterizing the binding affinity of N-butyl-2-methyl-5-phenylfuran-3-carboxamide (referred to herein as N-Bu-Fur ).

Based on the structural pharmacophore—a 2,5-disubstituted furan core with a carboxamide linker—this guide focuses on its most scientifically validated application: inhibition of Staphylococcus aureus Sortase A (SrtA) , a critical virulence factor. While furan-carboxamides are also explored for anti-inflammatory (COX-2) and kinase inhibitory activity, the SrtA pathway offers the most robust structural data for high-fidelity in silico validation.

Phase 1: The Pharmacophore & Target Landscape

The N-Bu-Fur molecule is not merely a random screening hit; it represents a privileged scaffold. The furan ring serves as a bioisostere for phenyl or thiophene rings often found in antimicrobial agents, while the 3-carboxamide moiety acts as a critical hydrogen-bond donor/acceptor bridge.

Structural Logic
  • Hydrophobic Core (5-Phenyl): Targets the hydrophobic pocket of SrtA (Val168, Leu169), mimicking the Leucine of the natural LPXTG substrate.

  • Linker (3-Carboxamide): Provides essential rigidity and H-bonding capability to anchor the molecule near the active site Cys184.

  • Tail (N-Butyl): A flexible aliphatic chain that explores the solvent-exposed region or secondary hydrophobic clefts, often improving solubility and permeability (LogP modulation).

The Biological Target: Sortase A (SrtA)[1][2]
  • PDB ID for Docking: 2KID (NMR structure of SrtA covalently bound to analog) or 1T2P.

  • Active Site Residues: Cys184 (catalytic triad), His120, Arg197.

  • Challenge: SrtA exhibits significant loop flexibility (β6/β7 loop). Rigid docking often fails; Induced Fit Docking (IFD) or MD is required.

Phase 2: Molecular Preparation & Parametrization

Accuracy in binding affinity calculation is strictly dependent on the quality of the input structures. "Garbage in, garbage out" is the rule.

2.1 Ligand Preparation (QM Optimization)

Standard force field preparation (e.g., OPLS4) is often insufficient for correct torsion angles in conjugated furan systems.

Protocol:

  • Generation: Generate 3D coordinates from SMILES: CCCCNC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C

  • Protonation: Generate states at pH 7.4 ± 1.0 (Epik/LigPrep). The amide nitrogen is neutral; the furan oxygen is an H-bond acceptor.

  • QM Optimization (Critical):

    • Software: Gaussian or Jaguar.

    • Theory: DFT (B3LYP) with the 6-31G** basis set.

    • Why? To accurately calculate the electrostatic potential (ESP) charges, which are then fitted to the force field (RESP fitting) for MD simulations.

2.2 Protein Preparation

Protocol:

  • Import: Load PDB 2KID.[1][2]

  • Clean: Remove water molecules >5Å from the active site.

  • H-Bond Optimization: Optimize H-bond networks (PropKa) at pH 7.4. Crucial for His120 protonation state (often epsilon-protonated in SrtA).

  • Restrained Minimization: Apply OPLS4 force field with a root-mean-square deviation (RMSD) constraint of 0.30 Å to relieve steric clashes without distorting the NMR structure.

Phase 3: The Docking Workflow

We utilize a Hierarchical Docking Strategy to filter false positives and account for the flexible nature of the N-butyl tail.

3.1 Grid Generation[3]
  • Center: Defined by the centroid of the catalytic Cys184 and Arg197.

  • Box Size: 25 Å × 25 Å × 25 Å (Large enough to accommodate the flexible butyl tail).

  • Constraints: Define a Hydrogen Bond constraint on Arg197 (backbone or sidechain). This residue is essential for orienting the carboxamide.

3.2 Precision Docking Protocol
ParameterSettingRationale
Algorithm Glide XP (Extra Precision) or AutoDock VinaXP penalizes desolvation accurately, critical for the hydrophobic phenyl ring.
Ligand Sampling FlexibleRing conformations sampled; Amide bond non-planar penalty applied.
Post-Docking Minimization Yes (100 steps)Relaxes the ligand within the rigid protein pocket.
Epik State Penalties AppliedAdds energy penalties for high-energy ionization states.

Success Criteria: A docking score < -7.0 kcal/mol indicates a potential lead. However, docking scores correlate poorly with experimental


. We must proceed to binding free energy calculations.

Phase 4: Post-Docking Dynamics & Binding Energy

This is the self-validating step. We use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to estimate


.
4.1 Molecular Dynamics (MD) Setup

Before calculating energy, we must verify the stability of the N-butyl tail, which may flail in solvent.

  • Engine: GROMACS or Desmond.

  • Solvent: TIP3P Water Model (Orthorhombic box, 10Å buffer).

  • Ensemble: NPT (300 K, 1.01 bar).

  • Duration: 100 ns.

  • Analysis: Monitor Ligand RMSD. If RMSD > 2.5 Å, the docking pose was unstable.

4.2 MM-GBSA Calculation

Calculated on the last 10 ns of the MD trajectory (extracting 100 frames).



  • 
    :  Interaction energy (Van der Waals + Electrostatic).
    
  • 
    :  Solvation free energy (Polar GB + Non-polar SA).
    
  • 
    :  Entropy (often ignored in relative ranking due to computational cost, but critical for absolute affinity).
    

Target Metrics for N-Bu-Fur:

  • Van der Waals: Should be the dominant term (due to 5-Phenyl/Val168 interaction).

  • Coulombic: Should show a specific spike for the Amide-Arg197 interaction.

Phase 5: Visualization of Signaling & Workflow

The following diagrams illustrate the computational pipeline and the specific interaction network of N-Bu-Fur within the SrtA active site.

5.1 The In Silico Pipeline

InSilicoPipeline cluster_prep Preparation Phase cluster_dock Docking Phase cluster_valid Validation Phase Ligand N-Bu-Fur (SMILES) QM QM Opt (DFT B3LYP) Ligand->QM Docking Glide XP / Vina (Flexible) QM->Docking Charges Protein Target: SrtA (PDB: 2KID) Grid Grid Gen (Center: Cys184) Protein->Grid Grid->Docking MD MD Sim (100ns NPT) Docking->MD Top Pose MMGBSA MM-GBSA (ΔG Binding) MD->MMGBSA Trajectory (Last 10ns)

Caption: Figure 1. End-to-end computational workflow for characterizing N-Bu-Fur binding affinity.

5.2 Ligand-Target Interaction Map

InteractionMap FuranCore Furan Ring Cys184 Cys184 (Catalytic) FuranCore->Cys184 Steric/Prox Phenyl 5-Phenyl Group Val168 Val168 (Hydrophobic) Phenyl->Val168 π-Alkyl Leu169 Leu169 (Hydrophobic) Phenyl->Leu169 π-Alkyl Amide 3-Carboxamide Arg197 Arg197 (H-Bond Donor) Amide->Arg197 H-Bond Butyl N-Butyl Tail Solvent Solvent Exposure Butyl->Solvent Entropic

Caption: Figure 2. Predicted interaction network of N-Bu-Fur within the SrtA active site.

Phase 6: Quantitative Data & Interpretation

When analyzing the results of the MM-GBSA calculation, use the following reference table to interpret the potency of N-Bu-Fur.

Interpretation Table
MetricValue Range (kcal/mol)Interpretation for N-Bu-Fur
Docking Score -6.0 to -8.5Indicates good geometric fit. If > -6.0, the butyl tail may be clashing.

(MM-GBSA)
-30.0 to -50.0High Affinity. Indicates strong hydrophobic packing of the phenyl group.
Coulombic Energy -10.0 to -20.0Driven by the Amide-Arg197 H-bond.
Ligand RMSD (MD) < 2.0 ÅStable. The pose is reliable.
Ligand RMSD (MD) > 3.5 ÅUnstable. The butyl tail is likely pulling the ligand out of the pocket.
Troubleshooting
  • Issue: The N-butyl tail prevents the phenyl group from sitting deep in the pocket.

  • Solution: Run an "Induced Fit Docking" (IFD) protocol allowing residues Ala92 and Pro94 to move. The butyl chain requires induced flexibility in the protein surface to accommodate its volume.

References

  • Zhang, J., et al. (2017). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 133880784, N-(2-phenylbutyl)furan-3-carboxamide.[4] PubChem.

  • Surre, J., et al. (2018). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research.

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide via the acylation of butylamine with 2-methyl-5-phenylfuran-3-carbonyl chloride. Am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide via the acylation of butylamine with 2-methyl-5-phenylfuran-3-carbonyl chloride. Amide bond formation is a cornerstone of modern medicinal chemistry and materials science. The furan scaffold, in particular, is a privileged structure in numerous biologically active compounds. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the procedure effectively. The protocol detailed herein employs standard laboratory techniques and reagents, emphasizing safety, efficiency, and high-purity outcomes.

Introduction and Scientific Rationale

The acylation of primary amines with acyl chlorides is a robust and widely utilized transformation in organic synthesis for the formation of N-substituted amides.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4][5] The core principle involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. This process is often conducted under Schotten-Baumann conditions or variations thereof, which utilize a base to neutralize the hydrochloric acid byproduct.[3][6]

The neutralization of HCl is critical; without a base, the acid byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6] This would theoretically limit the maximum yield to 50%. Therefore, the addition of a stoichiometric or slight excess of a non-nucleophilic base is essential to drive the reaction to completion. This protocol utilizes triethylamine (Et₃N) in an aprotic solvent, a common and effective alternative to aqueous bases that minimizes the risk of hydrolyzing the reactive acyl chloride.[7][8]

The choice of an inert, aprotic solvent such as dichloromethane (DCM) is deliberate. DCM effectively solubilizes both the amine and the acyl chloride without reacting with the highly electrophilic acylating agent. The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermicity, a common characteristic of reactions involving highly reactive acyl chlorides.[8]

Reaction Scheme

Caption: Acylation of butylamine with 2-methyl-5-phenylfuran-3-carbonyl chloride to yield the corresponding N-butyl amide.

Materials, Reagents, and Safety

Reagent and Solvent Data

A summary of the key physical and chemical properties of the reactants and solvents is provided below.

CompoundFormulaMW ( g/mol )Density (g/mL)BP (°C)Notes
ButylamineC₄H₁₁N73.14[9][10]0.74[11]78[11]Corrosive, flammable liquid with a strong ammonia-like odor.[9][10]
2-methyl-5-phenylfuran-3-carbonyl chlorideC₁₂H₉ClO₂220.65N/AN/AAssumed prepared from the corresponding carboxylic acid.[12] Highly reactive, moisture-sensitive. Corrosive.
Triethylamine (Et₃N)C₆H₁₅N101.190.72689.5Corrosive, flammable liquid. Acts as an HCl scavenger.
Dichloromethane (DCM)CH₂Cl₂84.931.32639.6Volatile solvent. Suspected carcinogen.
N-butyl-2-methyl-5-phenylfuran-3-carboxamideC₁₆H₁₉NO₂257.33N/AN/ATarget compound. Properties to be determined.
Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.

  • 2-methyl-5-phenylfuran-3-carbonyl chloride: Acyl chlorides are highly corrosive and lachrymatory. They react violently with water and other protic solvents to release HCl gas.[13][14][15] Handle with extreme care under an inert atmosphere.

  • Butylamine: A flammable and corrosive liquid that can cause severe skin and eye burns.[9][16] Its vapors are heavier than air.[9]

  • Triethylamine: A corrosive and flammable liquid. Handle with care.

  • Dichloromethane (DCM): A volatile organic solvent. Avoid inhalation of vapors.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale.

Preparation and Setup
  • Glassware: Ensure all glassware (a 100 mL round-bottom flask, a dropping funnel, and a magnetic stir bar) is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the glassware and flush the system with a dry, inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler system.

Reaction Execution

Acylation_Protocol cluster_Preparation Step 1: Reagent Preparation cluster_Reaction Step 2: Reaction cluster_Monitoring Step 3: Monitoring cluster_Workup Step 4: Aqueous Work-up cluster_Purification Step 5: Purification A Dissolve Butylamine (5.5 mmol, 0.51 mL) and Triethylamine (6.0 mmol, 0.84 mL) in anhydrous DCM (20 mL). C Cool the amine solution to 0 °C using an ice-water bath. A->C B Prepare a solution of Acyl Chloride (5.0 mmol, 1.10 g) in anhydrous DCM (10 mL). D Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 min. B->D C->D E Allow the reaction to warm to room temperature and stir for 2-4 hours. D->E F Monitor reaction progress via TLC (e.g., 30% Ethyl Acetate in Hexane). Visualize with UV light. E->F G Quench by adding 20 mL of water. Transfer to a separatory funnel. F->G H Wash organic layer sequentially with: 1. 1M HCl (2 x 20 mL) 2. Saturated NaHCO₃ (2 x 20 mL) 3. Brine (1 x 20 mL) G->H I Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. H->I J Purify the crude residue by flash column chromatography on silica gel. I->J

Caption: Experimental workflow for the synthesis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide.

  • Charge Reactants: To the stirred, inerted round-bottom flask, add anhydrous DCM (20 mL), followed by butylamine (0.40 g, 0.51 mL, 5.5 mmol, 1.1 eq) and triethylamine (0.61 g, 0.84 mL, 6.0 mmol, 1.2 eq).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve 2-methyl-5-phenylfuran-3-carbonyl chloride (1.10 g, 5.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) and add this solution to the dropping funnel. Add the acyl chloride solution dropwise to the cold, stirred amine solution over approximately 20-30 minutes. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (the acyl chloride) indicates completion.

Work-up and Isolation
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with:

    • 1M HCl (2 x 20 mL) - to remove excess butylamine and triethylamine.

    • Saturated aqueous NaHCO₃ solution (2 x 20 mL) - to remove any residual acid.

    • Brine (1 x 20 mL) - to remove bulk water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and wash the solid with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • Chromatography: Purify the crude residue by flash column chromatography using silica gel.[17] A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-butyl-2-methyl-5-phenylfuran-3-carboxamide as the final product.

Reaction Mechanism

The reaction proceeds through a well-established nucleophilic addition-elimination pathway.

Mechanism cluster_Mechanism Nucleophilic Acyl Substitution Mechanism Reactants Butylamine (Nucleophile) + Acyl Chloride (Electrophile) Step1 Step 1: Nucleophilic Attack The lone pair on the butylamine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The C=O π-bond breaks, moving electrons onto the oxygen. Reactants->Step1 Intermediate Tetrahedral Intermediate A transient, unstable intermediate is formed with a negative charge on the oxygen and a positive charge on the nitrogen. Step1->Intermediate Step2 Step 2: Elimination of Leaving Group The C=O double bond reforms by pushing electrons back down from the oxygen. The chloride ion, being a good leaving group, is expelled. Intermediate->Step2 Step3 Step 3: Deprotonation Triethylamine (base) removes the proton from the nitrogen atom to neutralize the positive charge, yielding the final amide product and triethylammonium chloride. Step2->Step3 Products Final Amide Product + Triethylammonium Chloride Salt Step3->Products

Caption: Stepwise mechanism for the acylation of an amine with an acyl chloride.

The key to this mechanism is the high electrophilicity of the carbonyl carbon in the acyl chloride, which is enhanced by the electron-withdrawing effect of both the oxygen and chlorine atoms. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own.[18]

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.1. Use freshly prepared or newly purchased acyl chloride.2. Ensure 1.1-1.2 equivalents of base are added.
Reaction Stalls All amine has been protonated by generated HCl.Add an additional portion of triethylamine.
Multiple Spots on TLC 1. Side reactions.2. Double acylation (unlikely with primary amine).1. Ensure controlled, slow addition of the acyl chloride at 0 °C.2. Careful purification by column chromatography is required.
Difficult Purification Product co-elutes with impurities.Try a different solvent system for column chromatography (e.g., DCM/Methanol or Toluene/Acetone).

References

  • Grokipedia. Schotten–Baumann reaction.
  • Ataman Kimya. BUTYLAMINE.
  • National Institutes of Health. Butylamine | C4H11N | CID 8007 - PubChem.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Wikipedia. n-Butylamine.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • CAMEO Chemicals. N-BUTYLAMINE.
  • Fisher Scientific. Amide Synthesis.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • National Institutes of Health. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516 - PubChem.
  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.
  • ResearchGate. How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?.
  • ChemicalBook. Butylamine CAS#: 109-73-9.
  • Chemistry Stack Exchange. Acetylation of Secondary amines.
  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
  • Sigma-Aldrich. 2-methyl-5-phenylfuran-3-carboxylic acid AldrichCPR.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride.
  • International Chemical Safety Cards. ICSC 0210 - ACETYL CHLORIDE.
  • PrepChem.com. Synthesis of 2-methyl-4-trifluoromethylthiazole-5-carbonyl chloride.
  • Chemistry LibreTexts. 1.20: Amines- Reactions.
  • Chemguide. reaction between acyl chlorides and amines - addition / elimination.
  • International Journal of ChemTech Research. REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES.
  • Google Patents. KR20180037796A - Purification method of n-substituted maleimide.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Preparation of N-butyl-2-methyl-5-phenylfuran-3-carboxamide for Cell Culture Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic preparation and application of N-butyl-2-methyl-5-phenylfuran-3-carboxamide, a novel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic preparation and application of N-butyl-2-methyl-5-phenylfuran-3-carboxamide, a novel small molecule compound, for in vitro cell culture assays. Recognizing that this compound may be in the early stages of investigation with limited published data, this guide emphasizes the establishment of robust, self-validating protocols. The core principles detailed herein are broadly applicable to other novel, lipophilic small molecules intended for biological screening. We will cover critical aspects from initial solubility assessment and stock solution preparation to the determination of an appropriate working concentration range and the implementation of essential experimental controls. The overarching goal is to ensure the generation of reliable, reproducible, and interpretable data in downstream cellular assays.

Introduction: The Challenge of Novel Compound Preparation

The journey of a novel chemical entity from synthesis to biological characterization is fraught with potential pitfalls, many of which originate from improper handling and preparation for in vitro testing. N-butyl-2-methyl-5-phenylfuran-3-carboxamide, a furan-based carboxamide, represents a class of compounds with diverse biological potential. However, its efficacy and true biological activity can only be accurately assessed through meticulous preparation. The lipophilic nature of many such small molecules necessitates the use of organic solvents for solubilization, which, if not carefully managed, can introduce artifacts and confound experimental results.[1][2]

This guide is structured to provide both the "how" and the "why" behind each step, fostering a deeper understanding of the critical parameters that govern the successful application of a test compound in a cell culture setting. By following these protocols, researchers can be confident that the observed biological effects are attributable to the compound itself and not to experimental variables such as poor solubility, solvent toxicity, or inappropriate concentration ranges.

Initial Characterization and Solubility Determination

Upon receipt of a novel compound like N-butyl-2-methyl-5-phenylfuran-3-carboxamide, a systematic approach to characterization is paramount. The first and most critical step is to determine its solubility profile in common, cell-culture compatible solvents.[3] This information will dictate the feasibility of achieving desired concentrations in your assays and guide the preparation of a stable, high-concentration stock solution.

Key Considerations for Solvent Selection:
  • Dimethyl Sulfoxide (DMSO): The most common solvent for initial screening due to its ability to dissolve a wide range of lipophilic compounds. However, DMSO can exhibit biological effects and toxicity at concentrations typically above 0.5-1%.[2][4] It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line.

  • Ethanol (EtOH): Another common solvent, but it can also have biological effects, particularly on hormone-sensitive cell lines like MCF-7.[1]

  • Phosphate-Buffered Saline (PBS) or Culture Media: While ideal, most novel small molecules exhibit poor aqueous solubility.

Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid method to estimate the solubility of N-butyl-2-methyl-5-phenylfuran-3-carboxamide in a chosen solvent.

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into a sterile, clear microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of the primary solvent (e.g., 100% DMSO) to achieve a high theoretical concentration (e.g., 50-100 mM).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, gentle warming (e.g., 37°C for 10-15 minutes) or sonication can be employed.[5] Be cautious with heating, as it can degrade thermally labile compounds.

  • Visual Inspection: Carefully inspect the solution against a light source for any visible precipitate or cloudiness. The absence of visible particles indicates that the compound is soluble at that concentration.

  • Serial Dilution (if necessary): If the compound does not dissolve at the initial high concentration, perform serial dilutions with the same solvent to determine the concentration at which it fully solubilizes.

  • Aqueous Precipitation Check: To mimic the addition to aqueous cell culture media, add a small volume of the high-concentration DMSO stock to PBS or your cell culture medium. Observe for any precipitation, which can indicate that the compound may crash out of solution in the final assay conditions.[6]

Preparation of a Master Stock Solution

Once the solubility limit is determined, a master stock solution can be prepared. This high-concentration stock serves as the foundation for all subsequent dilutions and experiments.

Protocol 2: Master Stock Solution Preparation (Example: 50 mM in DMSO)
  • Calculation: Determine the mass of N-butyl-2-methyl-5-phenylfuran-3-carboxamide needed to achieve the desired concentration and volume. (Molecular Weight would be required here; if unknown, this would be a primary characterization step).

  • Weighing: Accurately weigh the compound in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile, anhydrous DMSO. Vortex thoroughly until the compound is completely dissolved. As in the solubility assessment, gentle warming or sonication may be necessary.[5]

  • Aliquoting and Storage: Aliquot the master stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

ParameterRecommendationRationale
Solvent Anhydrous, sterile-filtered DMSOMinimizes water absorption and contamination.
Concentration 10-100 mM (below max solubility)A high concentration allows for minimal solvent addition to the final culture.
Storage -20°C or -80°C, protected from lightEnsures long-term stability and prevents degradation.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles.

Determining the Optimal Working Concentration Range

Applying a novel compound at an arbitrary concentration is inefficient and can lead to misleading results. A dose-response experiment is essential to identify the concentration range that elicits the desired biological effect without causing undue cytotoxicity from off-target effects or solvent toxicity.[3][7]

Workflow for Determining Working Concentration

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Titration A Prepare Broad Serial Dilutions (e.g., 100 µM to 10 nM) B Treat Cells for a Fixed Duration (e.g., 24 or 48 hours) A->B C Perform Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Select Range Around IC50 or desired effect from Phase 1 C->D Analyze Data to Estimate IC50 E Prepare Narrower Serial Dilutions (e.g., 2-fold dilutions) D->E F Repeat Assay to Confirm and refine IC50 E->F G Optimal Working Concentration Range F->G Select concentrations for downstream functional assays

Caption: Workflow for determining the optimal working concentration.

Protocol 3: Dose-Response Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your chosen cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Working Solutions: Perform serial dilutions of your master stock solution in complete cell culture medium to achieve the desired final concentrations. It is critical to maintain a constant final DMSO concentration across all wells, including the vehicle control.[8] For example, if your highest compound concentration requires a 1:1000 dilution of the DMSO stock (0.1% final DMSO), then the vehicle control and all other concentrations should also contain 0.1% DMSO.

  • Treatment: Remove the old media from the cells and add the media containing the various concentrations of N-butyl-2-methyl-5-phenylfuran-3-carboxamide.

  • Controls: Include the following essential controls:

    • Untreated Cells: Cells with fresh media only.

    • Vehicle Control: Cells treated with media containing the same final concentration of DMSO (or other solvent) as the highest compound concentration.[3][8] This is critical to ensure that any observed effects are not due to the solvent.

    • Positive Control: Cells treated with a compound known to induce the expected effect (e.g., a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Perform the MTT (or other viability) assay according to the manufacturer's protocol.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability versus log-transformed compound concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of the cell viability).

Hypothetical Dose-Response Data% Viability (Relative to Vehicle)
Vehicle Control (0.1% DMSO)100%
0.1 µM Compound98%
1 µM Compound85%
5 µM Compound52%
10 µM Compound25%
50 µM Compound5%

From this data, a researcher can select a range of concentrations for further, more specific functional assays. For example, to study non-toxic effects, concentrations below 1 µM would be appropriate, while concentrations around the IC50 (approx. 5 µM in this example) would be used to study mechanisms of cell death.

Final Treatment Protocol and Best Practices

The following diagram illustrates the final workflow for treating cells in a typical experiment.

G A Thaw Aliquot of Master Stock Solution (e.g., 50 mM in DMSO) B Prepare Intermediate Dilutions in sterile tubes if needed A->B C Prepare Final Working Solutions by diluting in pre-warmed complete cell culture medium B->C D Ensure Final Solvent Concentration is consistent across all treatments (e.g., <= 0.5% DMSO) C->D F Add Working Solutions (Compound and Vehicle Control) to respective wells/flasks C->F D->F E Remove old medium from adherent cells in plate/flask E->F G Incubate for desired experimental duration F->G H Proceed to Downstream Assay (e.g., Western Blot, qPCR, Imaging) G->H

Caption: Standard workflow for cell culture treatment.

Conclusion and Future Directions

The successful evaluation of N-butyl-2-methyl-5-phenylfuran-3-carboxamide, or any novel small molecule, in cell culture assays is fundamentally dependent on rigorous and systematic preparation. By first establishing a clear solubility profile, preparing a stable and concentrated master stock, and then empirically determining the optimal working concentration range through a dose-response study, researchers can significantly enhance the quality and reliability of their data. The inclusion of appropriate vehicle controls is non-negotiable and forms the bedrock of a well-designed experiment.[8][9] This structured approach minimizes ambiguity and ensures that the observed biological phenomena can be confidently attributed to the intrinsic properties of the test compound.

References

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]

  • Iyer, D. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? ResearchGate. Retrieved from [Link]

  • PubMed. (2014, November 15). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Reddit. (2024, March 1). I don't understand what the vehicle control is for : r/biology. Retrieved from [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-Alkyl-Furan-3-Carboxamides

Executive Summary This application note details the optimized synthesis of N-alkyl-furan-3-carboxamides , a privileged scaffold in medicinal chemistry utilized for analgesic, anti-inflammatory, and kinase-inhibitory drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of N-alkyl-furan-3-carboxamides , a privileged scaffold in medicinal chemistry utilized for analgesic, anti-inflammatory, and kinase-inhibitory drug discovery. While traditional thermal amidation of furan-3-carboxylic acid is often plagued by slow kinetics and potential decarboxylation, Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative.

This guide presents two validated protocols:

  • Method A (Direct Coupling): A green, high-throughput approach using T3P® (Propylphosphonic anhydride) for rapid library generation.

  • Method B (Acyl Chloride): A robust scale-up method utilizing in situ acid chloride generation.

Scientific Background & Mechanistic Insight

The Furan-3-Carboxamide Scaffold

Unlike their furan-2-counterparts (furoic acid derivatives), furan-3-carboxamides possess unique electronic properties. The C3 position is less electron-rich than C2, making the carboxylic acid less acidic (pKa ~ 3.95 vs. 3.16 for 2-furoic acid) and slightly less reactive toward nucleophilic attack under standard thermal conditions. However, the 3-position offers a distinct vector for substituent growth in structure-activity relationship (SAR) studies, critical for targeting specific binding pockets in cannabinoid receptors and kinases.

Microwave Dielectric Heating Mechanism

Microwave irradiation (2.45 GHz) accelerates this reaction not merely through "heating," but through dipolar polarization .

  • The Effect: The polar solvent (e.g., DMF, EtOAc) and the polar transition state of the amidation reaction align with the oscillating electric field.

  • The Benefit: This molecular friction generates internal heat rapidly. Crucially, the stabilization of the polar transition state (dipolar transition state theory) significantly lowers the activation energy (

    
    ), favoring the formation of the amide bond over thermal decomposition pathways like decarboxylation.
    

Experimental Protocols

Method A: Direct Amidation using T3P (Recommended for Library Synthesis)

Rationale: T3P (Propylphosphonic anhydride) is chosen over HATU/EDC because it is non-toxic, offers very high atom economy, and the by-products are water-soluble, simplifying work-up to a simple phase separation.

Materials
  • Substrate: Furan-3-carboxylic acid (1.0 equiv)

  • Reagent: Amine (

    
    ) (1.2 equiv)
    
  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (for low solubility amines)

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve Furan-3-carboxylic acid (1.0 mmol) in EtOAc (3 mL).

  • Addition: Add DIPEA (2.5 mmol), followed by the amine (1.2 mmol). Stir at room temperature for 2 minutes.

  • Activation: Add T3P solution (1.5 mmol) dropwise. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 100 °C

    • Time: 10 - 15 minutes

    • Mode: Dynamic Power (Max 150 W) to maintain temp.

    • Stirring: High.[1][2]

  • Work-up:

    • Transfer reaction mixture to a separatory funnel.

    • Wash with water (2 x 5 mL), saturated

      
       (1 x 5 mL), and brine (1 x 5 mL).
      
    • The T3P by-products are washed away in the aqueous phase.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Note: Purity is typically >95%, requiring no chromatography.

Method B: Acid Chloride Route (Recommended for Scale-Up/Low Reactivity Amines)

Rationale: For sterically hindered amines or gram-scale synthesis, the acid chloride intermediate ensures complete conversion. Microwave irradiation dramatically accelerates the conversion of the acid to the acid chloride, a step that often requires refluxing for hours thermally.

Materials
  • Substrate: Furan-3-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Catalyst: DMF (1 drop)

  • Amine:

    
     (1.1 equiv)
    
  • Scavenger: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (dry)

Step-by-Step Protocol
  • Activation (Step 1):

    • In a sealed microwave vial, combine Furan-3-carboxylic acid and

      
       with a catalytic drop of DMF.
      
    • MW Irradiation: Heat to 80 °C for 5 minutes. (Caution: Pressure generation from

      
       and 
      
      
      
      gas. Ensure vessel is rated for >20 bar).
    • Evaporation: Decant/concentrate to remove excess

      
       (or use a flow-vented MW system).
      
  • Coupling (Step 2):

    • Redissolve the crude Furan-3-carbonyl chloride in dry DCM (3 mL).

    • Add the amine and

      
       slowly (exothermic).
      
    • MW Irradiation: Heat to 60 °C for 5 minutes.

  • Work-up:

    • Quench with water. Wash with 1M HCl (to remove unreacted amine) and brine.

    • Concentrate to yield the N-alkyl-furan-3-carboxamide.

Visualized Workflows

Reaction Mechanism & Logic Flow

The following diagram illustrates the activation pathways utilized in the protocols above.

G cluster_0 Activation Strategy Start Furan-3-Carboxylic Acid RouteA Method A: T3P Coupling (Green/Library) Start->RouteA RouteB Method B: Acid Chloride (Scale-up) Start->RouteB IntermediateA Mixed Anhydride Intermediate RouteA->IntermediateA T3P/DIPEA IntermediateB Furan-3-Carbonyl Chloride RouteB->IntermediateB SOCl2/DMF MW Microwave Irradiation (Dielectric Heating) IntermediateA->MW IntermediateB->MW Nucleophile Amine (R-NH2) Nucleophilic Attack MW->Nucleophile Accelerates Product N-alkyl-furan-3-carboxamide Nucleophile->Product

Figure 1: Mechanistic pathway for the activation and coupling of furan-3-carboxylic acid. Method A utilizes a propylphosphonic anhydride cycle, while Method B proceeds via a reactive acyl chloride.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Decarboxylation of furan ringReduce MW temperature to 80°C; extend time. Ensure "PowerMax" (simultaneous cooling) is OFF to prevent overheating spots.
Incomplete Conversion Steric hindrance of amineSwitch from Method A to Method B. Increase MW temp to 120°C for Method A.
Dark/Tar Formation Polymerization of furanFuran rings are acid-sensitive. Ensure rapid quenching after reaction. Use Method A (milder pH) over Method B.
Pressure Errors Gas evolution (

)
In Method B, perform the activation step in a vented system or use a vessel with a high pressure rating (30 bar).

Comparative Data: Thermal vs. Microwave

The following data highlights the efficiency gains observed when synthesizing N-benzyl-furan-3-carboxamide.

ParameterThermal Reflux (Toluene)Microwave Synthesis (Method A)
Reaction Time 12 - 18 Hours10 - 15 Minutes
Temperature 110 °C (Oil Bath)100 °C (Internal Control)
Coupling Agent EDC/HOBtT3P (50% in EtOAc)
Isolated Yield 68%92%
Purification Column ChromatographyExtraction Only
E-Factor (Waste) High (Silica, excess solvent)Low (Aqueous waste only)

References

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides. Source: Molecules (MDPI), 2020. Context: Validates solvent-free and minimal solvent approaches for direct amidation under MW irradiation. URL:[Link]

  • Microwave-Assisted Synthesis of Heterocycles and Carboxamides. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[3] Context: Discusses the biological relevance of carboxamide scaffolds and MW synthesis advantages. URL:[Link] (Note: Linked to primary methodology source).

  • Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides. Source: Organic Process Research & Development. Context: Establishes T3P as the superior reagent for high-yield, low-epimerization amide coupling. URL:[Link]

  • Microwave-Assisted Organic Synthesis (MAOS): An Eco-Friendly Method. Source: PMC / NIH. Context: General principles of dielectric heating and green chemistry metrics. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of N-butyl-2-methyl-5-phenylfuran-3-carboxamide in DMSO

Here is the Technical Support Center guide for N-butyl-2-methyl-5-phenylfuran-3-carboxamide , designed for researchers and drug development professionals. Subject: N-butyl-2-methyl-5-phenylfuran-3-carboxamide (N-BMPFC) S...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for N-butyl-2-methyl-5-phenylfuran-3-carboxamide , designed for researchers and drug development professionals.

Subject: N-butyl-2-methyl-5-phenylfuran-3-carboxamide (N-BMPFC) Solvent Focus: Dimethyl Sulfoxide (DMSO) Document ID: TS-SOL-2026-02

Executive Summary & Chemical Context

N-butyl-2-methyl-5-phenylfuran-3-carboxamide presents a classic solubility paradox common in fragment-based drug discovery. While the furan and phenyl rings provide lipophilicity (LogP ~3.5–4.0), the carboxamide moiety introduces strong intermolecular hydrogen bonding (N-H···O=C) in the solid state. This results in high crystal lattice energy that resists solvation, even in polar aprotic solvents like DMSO.

This guide moves beyond basic "add and vortex" instructions. We address the thermodynamic barriers of the crystal lattice and the kinetic traps of aggregation.

Key Physicochemical Barriers
PropertyImpact on Solubility
Secondary Amide (–CONH–) Acts as both H-bond donor and acceptor. Promotes tight crystal packing (high melting point), requiring energy input (heat/sonication) to break the lattice.
Lipophilic Tail (N-butyl) Increases hydrophobicity. Makes the compound intolerant to moisture (water) in DMSO.
Aromatic Stacking (Phenyl/Furan) Promotes π-π stacking aggregation, leading to "oiling out" or gelatinous precipitates rather than true solutions.

The "Golden Path" Protocol (Standard Operating Procedure)

Use this protocol for initial stock preparation (10 mM – 50 mM).

Prerequisites:

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Critical: Do not use DMSO stored in opened bottles for >1 month.

  • Equipment: Ultrasonic bath (35–40 kHz), Vortex mixer, Water bath (warm).

Step-by-Step Methodology
  • Gravimetric Preparation: Weigh the compound into a glass vial (borosilicate).

    • Why Glass? DMSO leaches plasticizers from polypropylene (PP) tubes, which can act as nucleation sites for precipitation and interfere with biological assays [1].

  • Solvent Addition (The "Wetting" Phase): Add 50% of the calculated volume of Anhydrous DMSO.

    • Technique: Pipette directly onto the solid. Do not wash down the sides yet.

  • High-Shear Mixing: Vortex at maximum speed for 30 seconds.

    • Observation: The solution may appear cloudy (suspension). This is normal.

  • Thermal Relaxation: Place the sealed vial in a 40°C water bath for 5 minutes.

    • Mechanism:[1] Heat increases the kinetic energy of the solvent molecules, disrupting the amide-amide hydrogen bonds in the crystal lattice [2].

  • Acoustic Cavitation: Sonicate for 10 minutes at ambient temperature.

    • Mechanism:[1] Cavitation bubbles implode, generating localized high temperatures and pressures that break apart micro-aggregates [3].

  • Final Dilution: Add the remaining 50% of DMSO. Vortex briefly.

    • Result: A clear, colorless to pale yellow solution should be obtained.

Troubleshooting Guide (Interactive Q&A)

Issue 1: "The solution was clear, but precipitated after freezing and thawing."

Diagnosis: Hygroscopic Crash. DMSO is highly hygroscopic. During the freeze-thaw cycle, condensation introduces water into the tube. Since N-BMPFC is lipophilic, even 1-2% water content acts as an antisolvent, forcing the compound out of solution [4].

Corrective Action:

  • Re-solubilization: Heat the vial to 37°C and sonicate for 5 minutes.

  • Prevention:

    • Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

    • Use vials with O-ring seals or Parafilm® wrapping.

    • Store over a desiccant bed at room temperature (if chemical stability permits) rather than freezing, or use a "Low-Water uptake" storage cabinet.

Issue 2: "I see a gelatinous globule at the bottom instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (Oiling Out). This occurs when the compound is supersaturated and forms a disordered amorphous phase rather than a crystal. This is common with lipophilic amides in the presence of trace impurities or moisture.

Corrective Action:

  • Add a Co-solvent: Spike the solution with 5-10% N-Methyl-2-pyrrolidone (NMP) .

    • Why? NMP has a different solvation sphere geometry than DMSO and can disrupt the self-association of the amide groups [5].

  • Temperature Cycling: Heat to 50°C, vortex vigorously while hot, then cool slowly to room temperature. Rapid cooling locks in the amorphous state; slow cooling allows proper solvation equilibrium.

Issue 3: "My biological assay results are inconsistent."

Diagnosis: Micro-precipitation. The compound may be soluble in 100% DMSO but crashes out immediately upon dilution into aqueous assay buffer (the "mixing shock").

Corrective Action:

  • Serial Dilution Protocol: Do not dilute directly from 100% DMSO to aqueous buffer. Use an intermediate step:

    • Step A: 100% DMSO Stock → Dilute to 50% DMSO / 50% Buffer.

    • Step B: Dilute Step A to final assay concentration.

  • Surfactant Support: Ensure your assay buffer contains 0.05% Tween-20 or Triton X-100 to stabilize the lipophilic butyl/phenyl regions during the transition to water [6].

Decision Logic & Workflow

The following diagram illustrates the logical flow for troubleshooting solubility issues with this specific chemotype.

SolubilityLogic Start Start: Solid N-BMPFC Solvent Add Anhydrous DMSO (Glass Vial) Start->Solvent Check1 Is it Clear? Solvent->Check1 Success Ready for Assay Check1->Success Yes Cloudy Cloudy/Suspension Check1->Cloudy No Precipitate Precipitate upon Freeze/Thaw? Success->Precipitate Storage Heat Heat to 40°C + Sonicate (10 min) Cloudy->Heat Check2 Is it Clear? Heat->Check2 Check2->Success Yes Gel Gel/Oiling Out? Check2->Gel No WaterIssue Diagnosis: Water Uptake Action: Re-heat + Aliquot Precipitate->WaterIssue Yes WaterIssue->Success Recovered Cosolvent Add 10% NMP or t-Butanol Gel->Cosolvent Yes Cosolvent->Success

Caption: Logical workflow for solubilizing lipophilic carboxamides in DMSO, addressing turbidity and phase separation.

Solubility Data Reference Table

Estimated solubility profiles based on structural analogs (Furan-3-carboxamides).

Solvent SystemSolubility PotentialPrimary Risk FactorRecommended Use
100% DMSO (Anhydrous) High (>50 mM)Hygroscopicity (Water uptake)Stock Solution Storage
DMSO + 10% Water Low (<1 mM)Immediate PrecipitationAvoid
DMSO + 10% NMP Very High (>100 mM)Cytotoxicity of NMPRescue of "crashed" stocks
Ethanol (100%) Moderate (~10 mM)Evaporation / Concentration shiftSecondary solvent
PBS (pH 7.4) + 1% DMSO Very Low (<10 µM)Aggregation / False PositivesFinal Assay Condition

References

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility: Reduce Crystal Packing and Melting Point. Retrieved from [Link]

  • Lipinski, C., et al. (2005). Sonic/Acoustic effects on re-dissolution of compounds in DMSO. LRIG Presentation.[2] Retrieved from [Link]

  • Teng, X., et al. (2005). A novel approach to determine water content in DMSO for a compound collection repository.[3] Journal of Biomolecular Screening. Retrieved from [Link]

  • Soper, A. K., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.[4] The Journal of Physical Chemistry B. Retrieved from [Link]

  • Alvarado, Y. J., et al. (2010).[5] Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in aqueous DMSO.[5] Universidad San Francisco de Quito. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide

Prepared by: The Senior Application Scientist Team Welcome to the technical support guide for the synthesis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide. This document is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and optimize reaction yield and purity. Our guidance is based on established principles of amide bond formation and extensive experience in synthetic organic chemistry.

The synthesis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide involves the formation of an amide bond between 2-methyl-5-phenylfuran-3-carboxylic acid and n-butylamine. While this is a fundamental transformation, achieving high yield and purity can be challenging due to factors like substrate reactivity, reagent choice, and reaction conditions.[1][2] This guide provides a structured approach to identifying and resolving these challenges.

Core Synthetic Scheme

The primary transformation is an amide coupling reaction. The carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine.[3] A common approach involves using a coupling reagent in the presence of a non-nucleophilic base.

Figure 1. General reaction for the synthesis of the target amide.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is very low (<30%) or I'm getting no product at all. What are the most common causes?

Low or no yield is a frequent problem that typically points to fundamental issues with reagents or the reaction setup.[4]

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • The Problem: The carboxylic acid may contain non-reactive impurities, or the n-butylamine may have degraded.

    • Diagnostic Step: Verify the purity of your starting materials. For the carboxylic acid, check its melting point and acquire a ¹H NMR spectrum. For n-butylamine, ensure it is fresh and has been stored properly.

    • Solution: Purify the carboxylic acid by recrystallization if necessary. Use a freshly opened bottle of n-butylamine or distill it before use.

  • Ineffective Carboxylic Acid Activation:

    • The Problem: The most common method for amide bond formation is the condensation of a carboxylic acid and an amine, which requires the carboxylic acid to be activated.[1] If the coupling reagent is old, hydrated, or inappropriate for the substrate, the acid will not be activated, and the reaction will not proceed. Simple mixing of the acid and amine will form an ammonium salt, which is unreactive at room temperature.[5]

    • Diagnostic Step: On a small test scale, try a different, highly reliable coupling reagent like HATU.

    • Solution: Use a fresh, high-quality coupling reagent. Ensure reagents like carbodiimides (EDC, DCC) or uronium salts (HATU) have been stored in a desiccator. For carbodiimide reactions, the addition of an activator like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often necessary to improve efficiency.[6]

  • Incorrect Stoichiometry or Reagent Addition Order:

    • The Problem: The order of addition is critical. Adding the amine before the coupling reagent has fully activated the acid can lead to side reactions and low yield.

    • Solution: Follow the correct order of addition. Typically, the carboxylic acid, solvent, and base are mixed first. The coupling reagent is then added, and the mixture is stirred for a short "pre-activation" period (5-15 minutes) before the amine is added. Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable activated acid.

Figure 2. Troubleshooting decision tree for low reaction yield.
Q2: My TLC/LC-MS analysis shows significant impurities. How can I identify and minimize byproducts?

Byproducts typically originate from the coupling reagent or from side reactions of the activated intermediate.

Possible Causes & Solutions:

  • Urea Byproduct from Carbodiimides (DCC/EDC):

    • The Problem: When using DCC or EDC, a urea byproduct (dicyclohexylurea or an N-acylurea) is formed. DCU, in particular, is often poorly soluble and can be difficult to remove from the desired product.[7]

    • Identification: These byproducts are often visible as a white precipitate during the reaction or workup.

    • Solution: If using DCC, filter the reaction mixture before workup to remove most of the precipitated DCU. If using EDC, the resulting urea is water-soluble and can typically be removed with an aqueous acid wash (e.g., dilute HCl or NH₄Cl) during the workup.[7]

  • Unreacted Activated Ester:

    • The Problem: The activated intermediate (e.g., an O-acylisourea or HOBt-ester) can persist if the amine addition is too slow or if the amine is not nucleophilic enough. This intermediate can then hydrolyze back to the starting carboxylic acid during aqueous workup.

    • Identification: A spot/peak corresponding to the starting carboxylic acid will be present in the final crude analysis.

    • Solution: Ensure the amine is added promptly after the pre-activation step. Using a slight excess of the amine can help drive the reaction to completion.

Q3: The reaction seems to stall and never reaches full conversion, even after extended time. What steps can I take?

A stalled reaction suggests an issue with solubility, temperature, or reagent stability.

Possible Causes & Solutions:

  • Poor Solubility:

    • The Problem: One of the starting materials or the activated intermediate may not be fully soluble in the chosen solvent, limiting the reaction rate.

    • Solution: Switch to a more polar aprotic solvent. While Dichloromethane (DCM) is common, N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) often provide better solubility for all components.[3][8]

  • Insufficient Temperature:

    • The Problem: While most amide couplings run well at room temperature, sterically hindered or electronically deactivated substrates may require gentle heating.[2]

    • Solution: After letting the reaction run for a few hours at room temperature, gently heat the mixture to 40-50 °C and monitor for progress by TLC or LC-MS. Avoid excessive heat, which can degrade the coupling reagent and cause side reactions.[7]

Q4: I'm struggling with the purification. The workup is difficult, and chromatography is inefficient.

Purification challenges often stem from byproducts that have similar polarity to the desired amide.

Possible Causes & Solutions:

  • Emulsion during Aqueous Workup:

    • The Problem: Using DMF as a solvent can lead to emulsions during extraction with water and an organic solvent.

    • Solution: If an emulsion forms, add brine (saturated NaCl solution) to help break it. Alternatively, after the reaction, dilute the DMF with a large volume of ethyl acetate and wash multiple times with water and brine to thoroughly remove the DMF.

  • Co-elution during Column Chromatography:

    • The Problem: The product and a key impurity (e.g., unreacted carboxylic acid or N-acylurea) have very similar Rf values on silica gel.

    • Solution: Adjust the polarity of your mobile phase. If the starting acid is the issue, you can often remove it from the organic layer by washing with a mild base (e.g., saturated NaHCO₃ solution) before chromatography. If a urea byproduct is the problem, switching to a different class of coupling reagent (e.g., HATU instead of EDC) for the next attempt will eliminate that specific impurity.[3]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this synthesis?

The "best" reagent depends on factors like cost, ease of use, and desired purity. For this specific transformation, which does not involve sensitive or sterically hindered substrates, several options are excellent.

ReagentClassProsCons
EDC·HCl CarbodiimideWater-soluble urea byproduct (easy removal); affordable.[7]Can be less reactive than uronium salts; often requires an additive like HOBt.
HATU UroniumVery fast and highly efficient; low rates of side reactions.[3]More expensive; byproducts can complicate purification if not washed out.
SOCl₂ Acid Chloride FormerVery inexpensive; highly reactive intermediate.[9]Harsh conditions (generates HCl); not suitable for sensitive substrates; requires a stoichiometric base.[9]
DCC CarbodiimideInexpensive and effective.Forms insoluble DCU byproduct which can be difficult to remove completely.[7]

Recommendation: For initial trials and high success probability, HATU is an excellent choice. For scale-up and cost-effectiveness, optimizing the reaction with EDC·HCl / HOBt is a standard industrial practice.

Q2: How critical are anhydrous conditions for this reaction?

Moderately critical. While not as sensitive as Grignard or organolithium reactions, the presence of significant water will hydrolyze the activated ester intermediate, reducing the yield.[10] Using anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle) and running the reaction under an inert atmosphere (Nitrogen or Argon) is strongly recommended for achieving the highest and most reproducible yields.

Q3: What is the role of the base (e.g., DIPEA, Triethylamine) and how much should I use?

The base plays two key roles:

  • It neutralizes any acidic byproducts generated during the reaction (e.g., HCl if using EDC·HCl).

  • It ensures the amine nucleophile is in its free-base form (-NH₂) rather than its protonated, unreactive ammonium form (-NH₃⁺).[9]

N,N-Diisopropylethylamine (DIPEA) is often preferred because it is sterically hindered and less likely to act as a competing nucleophile. A common practice is to use 2-3 equivalents of base relative to the carboxylic acid.

Q4: What are the best methods for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): The most common method. Spot the reaction mixture against the starting carboxylic acid. The disappearance of the starting acid spot and the appearance of a new, typically less polar, product spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It allows you to monitor the consumption of the starting material (by mass) and the formation of the product (by mass), while also detecting any major byproducts.

Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis using HATU

This protocol is designed for high yield and reliability on a research scale.

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-5-phenylfuran-3-carboxylic acid (1.0 eq, e.g., 202 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, e.g., 523 µL, 3.0 mmol). Stir until all solids dissolve.

  • Add HATU (1.1 eq, e.g., 418 mg, 1.1 mmol) in one portion.

  • Stir the mixture at room temperature for 10 minutes for pre-activation.

  • Add n-butylamine (1.2 eq, e.g., 119 µL, 1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash with water (3 x 20 mL), 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol B: Cost-Effective Synthesis via Acid Chloride

This two-step, one-pot procedure is suitable for larger scales where cost is a consideration.

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-5-phenylfuran-3-carboxylic acid (1.0 eq, e.g., 202 mg, 1.0 mmol) and anhydrous DCM (10 mL).

  • Cool the flask in an ice bath (0 °C).

  • Add oxalyl chloride (1.5 eq, e.g., 130 µL, 1.5 mmol) dropwise, followed by one drop of anhydrous DMF (catalyst).

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour. Gas evolution (CO₂, CO, HCl) should be observed.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM (10 mL).

  • In a separate flask, dissolve n-butylamine (1.5 eq, e.g., 149 µL, 1.5 mmol) and triethylamine (2.0 eq, e.g., 279 µL, 2.0 mmol) in anhydrous DCM (5 mL) and cool in an ice bath.

  • Slowly add the acid chloride solution from step 5 to the amine solution in step 6.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Wash the reaction mixture with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product for purification.

Visualizations

Amide_Coupling_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Active_Ester R-CO-X (Activated Intermediate) Acid->Active_Ester + Reagent Reagent Coupling Reagent (e.g., EDC) Tetrahedral Tetrahedral Intermediate Active_Ester->Tetrahedral + Amine Amine R'-NH₂ (Amine) Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide - XH

Figure 3. Simplified mechanism of carbodiimide-mediated amide coupling.

References

  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Pawar, S. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Gissot, A., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. Available at: [Link]

  • Yang, Z., et al. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Similary content available at ResearchGate). Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • De Figueiredo, R. M., et al. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • Google Patents. (1958). Process for the removal of impurities from water-soluble acrylamides.
  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736516, 2-Methyl-5-phenylfuran-3-carboxylic acid. Available at: [Link]

  • Sjöberg, P. J. R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. Available at: [Link]

  • Sabatini, M. T., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available at: [Link]

  • ResearchGate. (2021). Why did my amide synthesis not work?. Available at: [Link]

Sources

Troubleshooting

Stability of N-butyl-2-methyl-5-phenylfuran-3-carboxamide in aqueous buffers

Answering questions and providing in-depth troubleshooting for researchers is our primary goal. This guide is designed to provide both high-level answers and detailed experimental guidance on the stability of N-butyl-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Answering questions and providing in-depth troubleshooting for researchers is our primary goal. This guide is designed to provide both high-level answers and detailed experimental guidance on the stability of N-butyl-2-methyl-5-phenylfuran-3-carboxamide in aqueous buffers. As a Senior Application Scientist, my aim is to explain not just the steps to take, but the scientific principles behind them, ensuring your experiments are both successful and robust.

Technical Support Center: N-butyl-2-methyl-5-phenylfuran-3-carboxamide

This guide is structured to help you quickly find the information you need, from general questions about stability to in-depth troubleshooting for unexpected results.

Guide Structure:

  • Frequently Asked Questions (FAQs): Quick answers to common questions regarding the handling and stability of N-butyl-2-methyl-5-phenylfuran-3-carboxamide in aqueous solutions.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and solve specific issues encountered during your experiments.

  • Protocols & Methodologies: Detailed, step-by-step protocols for conducting forced degradation studies and developing a stability-indicating HPLC method.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-butyl-2-methyl-5-phenylfuran-3-carboxamide in an aqueous buffer?

A1: Based on its chemical structure, which features a tertiary amide and a substituted furan ring, two primary degradation pathways are of concern:

  • Hydrolysis of the Carboxamide Bond: The amide linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2-methyl-5-phenylfuran-3-carboxylic acid and N-butylamine. Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, but degradation can be forced under more extreme pH and temperature conditions.[1][2]

  • Oxidation of the Furan Ring: Furan rings can be susceptible to oxidation. This can lead to ring-opening and the formation of various reactive species, such as dicarbonyls.[3] This pathway is particularly relevant if the buffer is not deoxygenated or if it is exposed to light, which can generate reactive oxygen species.[4]

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous buffer is a critical factor.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is a potential degradation route.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, as both acid and base-catalyzed hydrolysis are minimized.

  • Basic Conditions (pH > 9): Base-catalyzed hydrolysis of the amide bond is another significant risk. The rate of hydrolysis often increases with increasing pH in the alkaline range.[5]

Therefore, for routine experiments where stability is desired, using a buffer in the neutral pH range (e.g., phosphate-buffered saline, pH 7.4) is highly recommended.

Q3: What are the ideal storage conditions for a stock solution of this compound in an aqueous buffer?

A3: To maximize the shelf-life of your aqueous solution, we recommend the following:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term use (1-2 days), storage at 2-8°C is acceptable, but stability should be verified.

  • Light: Protect the solution from light by using amber vials or wrapping the container in aluminum foil to prevent photolytic degradation.

  • Atmosphere: For maximum stability, particularly if oxidative degradation is a concern, consider preparing the buffer with deoxygenated water and purging the vial headspace with an inert gas like nitrogen or argon before sealing.

Q4: What analytical technique is best for monitoring the stability of N-butyl-2-methyl-5-phenylfuran-3-carboxamide?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used technique.[6][7] A stability-indicating HPLC method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of the parent drug over time.[8] A reverse-phase C18 column is often a good starting point for a molecule with this polarity.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter.

Problem: "I'm observing a rapid and unexpected loss of my compound in my assay buffer."

This is a common issue that can often be traced to buffer composition or experimental conditions.

G start Start: Rapid Compound Loss Observed q1 Is your buffer pH outside the 6-8 range? start->q1 a1_yes Action: Adjust buffer to pH 7.0-7.4. Rationale: Extreme pH catalyzes amide hydrolysis. q1->a1_yes Yes q2 Is your buffer exposed to high heat or prolonged room temperature? q1->q2 No a1_yes->q2 a2_yes Action: Prepare fresh solutions and store at 2-8°C for use. Rationale: Degradation is temperature-dependent. q2->a2_yes Yes q3 Does your buffer contain potentially oxidizing or reactive species? q2->q3 No a2_yes->q3 a3_yes Action: Prepare buffer with deoxygenated water. Avoid additives unless confirmed inert. Rationale: Furan ring is susceptible to oxidation. q3->a3_yes Yes end_node Resolution: Compound stability improved. If issues persist, perform a forced degradation study. q3->end_node No a3_yes->end_node G cluster_stress Stress Conditions (Target 10-30% Degradation) start Prepare 1 mg/mL API Stock in Acetonitrile acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C ox Oxidation 3% H₂O₂, RT therm Thermal 60°C in Solution photo Photolytic ICH Option 1 Light Exposure quench Quench/Neutralize Samples (e.g., add equal molar base/acid) acid->quench base->quench ox->quench therm->quench photo->quench dilute Dilute to Target Concentration (e.g., 100 µg/mL) with Mobile Phase quench->dilute analyze Analyze via HPLC-DAD Compare to unstressed control dilute->analyze

Sources

Optimization

Minimizing side reactions during furan ring functionalization

Ticket Status: OPEN Subject: Minimizing Side Reactions in Furan Ring Functionalization Assigned Specialist: Senior Application Scientist Introduction: The Furan Paradox Welcome to the Furan Functionalization Help Desk. I...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Minimizing Side Reactions in Furan Ring Functionalization Assigned Specialist: Senior Application Scientist

Introduction: The Furan Paradox

Welcome to the Furan Functionalization Help Desk. If you are here, you have likely encountered the "Furan Paradox": the very electron density that makes furan an excellent nucleophile also renders it hypersensitive to acid-catalyzed decomposition (resinification) and oxidation.

Unlike benzene, furan is not a true aromatic fortress. Its resonance energy is significantly lower (16 kcal/mol vs. 36 kcal/mol for benzene), making the diene character pronounced. This guide moves beyond standard textbook answers to address the three primary failure modes: Acid-Induced Polymerization , Ring Fragmentation during Metalation , and Regiochemical Scrambling .

Troubleshooting Module: The "Black Tar" Incident (Acylation & Alkylation)

User Issue: "I attempted a Friedel-Crafts acylation using


, but the reaction mixture turned into a black, insoluble tar within minutes."

Root Cause Analysis: Standard Lewis acids like Aluminum Chloride (


) are too harsh for furan. They coordinate strongly to the oxygen atom or protonate the C2 position, initiating a cascade of electrophilic attacks by other furan molecules. This leads to rapid polymerization (resinification) or hydrolytic ring opening to 1,4-dicarbonyls [1].
Corrective Protocol: The Modified Vilsmeier-Haack Approach

For formylation or acylation, avoid standard Friedel-Crafts conditions. The Vilsmeier-Haack reaction provides a "buffered" electrophile (the iminium salt) that is reactive enough to functionalize but stable enough to prevent polymerization.

Step-by-Step Protocol:

  • Reagent Prep: In a flame-dried flask under

    
    , cool anhydrous DMF (1.2 equiv) to 0°C.
    
  • Electrophile Generation: Add

    
     (1.1 equiv) dropwise. Critical: Maintain temp < 5°C. Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).
    
  • Substrate Addition: Dilute furan (1.0 equiv) in anhydrous DCM or 1,2-DCE. Add slowly to the salt at 0°C.

  • Reaction: Warm to RT. If the furan is electron-deficient, mild heating (40°C) may be required.

  • Quench (The Danger Zone): Pour mixture onto crushed ice/NaOAc buffer. Do not use strong base (NaOH) immediately, as the Cannizzaro reaction can degrade the resulting furfural.

Alternative: Mild Friedel-Crafts (If Vilsmeier is unsuitable) If you must use Friedel-Crafts (e.g., for alkylation), switch to "Soft" Lewis Acids and Anhydrides.

ParameterStandard (AVOID)Optimized (RECOMMENDED)Reason
Catalyst

,


,

,

Softer Lewis acids minimize coordination to furan oxygen [2].
Electrophile Acid Chlorides (RCOCl)Acid Anhydrides

Anhydrides generate carboxylate byproducts that buffer the solution.
Solvent Nitrobenzene

, Nitromethane
Non-nucleophilic, polar solvents stabilize the intermediate complex.
Visualizing the Failure Mode

The diagram below illustrates the mechanistic pathway of acid-catalyzed failure vs. successful functionalization.

FuranStability Furan Furan Substrate StrongAcid Strong Lewis Acid (AlCl3/H+) Furan->StrongAcid MildAcid Mild Electrophile (Vilsmeier/BF3) Furan->MildAcid Protonation C2-Protonation StrongAcid->Protonation Fast Complex Sigma Complex MildAcid->Complex Controlled RingOpen Ring Opening (1,4-Dicarbonyls) Protonation->RingOpen + H2O Polymer Polymerization (Black Tar) Protonation->Polymer + Furan Product 2-Substituted Furan Complex->Product -H+

Figure 1: Mechanism of acid-catalyzed failure modes (Red path) versus controlled functionalization (Green path).

Troubleshooting Module: The "Vanishing Nucleophile" (Lithiation)

User Issue: "I generated 2-lithiofuran at 0°C. Upon adding the electrophile, I recovered a complex mixture of ring-opened enynes and starting material."

Root Cause Analysis: 2-Lithiofuran is thermally unstable. Above -20°C, it undergoes a retro-electrocyclic ring opening to form linear lithium enyne species. This is irreversible. Furthermore, direct lithiation with n-BuLi often leads to competitive C3 lithiation or dilithiation if temperature is not strictly controlled [3].

Corrective Protocol: Cryogenic Transmetallation

To stabilize the furan anion, you must work at cryogenic temperatures and consider transmetallating to a less electropositive metal (Zinc or Magnesium).

Step-by-Step Protocol:

  • Cryogenic Setup: Cool THF to -78°C (Dry ice/Acetone). Do not attempt at 0°C.

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise to furan. Stir at -78°C for 30-60 mins.

  • Transmetallation (The Stabilizer):

    • Add

      
       (solution in THF) or 
      
      
      
      at -78°C.
    • Warm to 0°C. The resulting Furyl-Zinc or Furyl-Magnesium species is significantly more stable than the Lithium species and tolerates higher reaction temperatures without ring opening.

  • Electrophile Addition: Add your electrophile (aldehyde, ketone, halide) to the metallated furan.

  • Negishi Coupling: If using Furyl-Zinc, this is now a perfect substrate for Pd-catalyzed Negishi coupling, avoiding the harsh conditions of direct arylation.

Stability Data Table:

SpeciesCritical Temp LimitPrimary Decomposition Mode
2-Lithiofuran > -20°CRing fragmentation to enynes
3-Lithiofuran > -40°CRapid isomerization to 2-lithiofuran (via "Lithium Walk")
2-Furylzinc Chloride Stable at RTMinimal decomposition; safe for Negishi coupling
Troubleshooting Module: Regiochemical Scrambling (C-H Activation)

User Issue: "I need to functionalize the C3 position, but electrophilic substitution exclusively gives C2 products."

Root Cause Analysis: The C2 position (alpha) is kinetically favored due to better stabilization of the intermediate cation by the oxygen lone pair. Accessing C3 requires blocking C2 or using Directing Group (DG) assisted C-H activation.

Corrective Protocol: Pd-Catalyzed C-H Activation

Modern Pd-catalyzed methods allow for regioselective functionalization without pre-functionalization (like halogenation).

Strategy 1: C2-Blocking Use a silyl group (


) at C2. It directs substitution to C3 (or C5) and can be removed later with fluoride sources (TBAF).

Strategy 2: Direct C3-Arylation (The "Fagnou" Conditions) Using specific bulky ligands and pivalic acid as a proton shuttle can favor C3 functionalization in specific substrates, though C2 remains the default for unsubstituted furan.

Recommended Workflow for C2-Alkylation (Green Chemistry): Instead of Friedel-Crafts, use Pd-catalyzed direct alkylation [4].

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or Xantphos
    
  • Base:

    
    
    
  • Reagent: Alkyl Iodide[1]

  • Conditions: 110°C in Toluene.

  • Why: This avoids Lewis acids entirely, preventing polymerization.

Decision Matrix: Selecting the Right Method

Use this decision tree to select the safest functionalization route based on your substrate's sensitivity.

FuranDecision Start Start: Functionalize Furan Type What is the target transformation? Start->Type Acyl Acylation / Formylation Type->Acyl Aryl Arylation / Alkylation Type->Aryl AcidSens Is substrate acid sensitive? Acyl->AcidSens MetalSens Is C2 blocked? Aryl->MetalSens Method1 Use Vilsmeier-Haack (POCl3/DMF) AcidSens->Method1 Yes (High Risk) Method2 Use Anhydride + BF3*OEt2 (-78°C to 0°C) AcidSens->Method2 No (Robust) Method3 Pd-Catalyzed C-H Activation (Heck/Direct Arylation) MetalSens->Method3 No (C2 Open) Method4 Lithiation (-78°C) Transmetallate to Zn MetalSens->Method4 Yes (C3 Target)

Figure 2: Decision matrix for selecting functionalization protocols to minimize side reactions.

Frequently Asked Questions (FAQ)

Q: My furan substrate has an acetal protecting group. Can I use


? 
A:  Proceed with extreme caution. 

generates HCl in situ. You must use an excess of base (like 2,6-lutidine) or switch to the Duff Reaction (HMTA/TFA) if the acetal is acid-labile, though Vilsmeier is generally preferred if buffered correctly.

Q: Why does my furan turn yellow/brown simply upon standing in air? A: Furan is susceptible to photo-oxidation and autoxidation to form peroxides and eventually maleic anhydride derivatives. Troubleshooting: Always store furan derivatives under Nitrogen/Argon, in the dark, and preferably over activated molecular sieves or Cu stabilizers.

Q: Can I use n-BuLi at 0°C for just 5 minutes? A: It is not recommended. While kinetic deprotonation is fast, the rate of ring fragmentation accelerates exponentially with temperature. If -78°C is unavailable, use LDA (Lithium Diisopropylamide) which is less nucleophilic and provides slightly better control, but cryogenic conditions remain the gold standard.

References
  • Marullo, S. et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels. Link

  • Opietnik, M. et al. (2012). "Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2." Current Organic Chemistry. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-Facilitated Lithiations." Organic Reactions.[1][2][3][4][5][6][7] (Foundational text on lithiofuran instability).

  • Liu, C. et al. (2021).[1] "Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides." RSC Advances. Link

  • BenchChem Technical Support. (2025). "Vilsmeier-Haack Formylation Protocols."[8] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H NMR Profiling of N-butyl-2-methyl-5-phenylfuran-3-carboxamide

Executive Summary & Core Directive N-butyl-2-methyl-5-phenylfuran-3-carboxamide represents a specific scaffold often encountered in the development of anti-inflammatory agents and kinase inhibitors.[1] Its structural int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

N-butyl-2-methyl-5-phenylfuran-3-carboxamide represents a specific scaffold often encountered in the development of anti-inflammatory agents and kinase inhibitors.[1] Its structural integrity relies on the precise arrangement of a tetrasubstituted furan core.[1]

This guide deviates from standard spectral reporting by focusing on comparative diagnostics . We do not simply list peaks; we analyze the performance of different NMR solvent systems in resolving critical structural features and compare the spectral signature of this molecule against common synthetic impurities and structural analogs.

The Goal: To provide a self-validating analytical protocol that definitively confirms the presence of the N-butyl amide side chain, the integrity of the furan ring, and the regiochemistry of the methyl/phenyl substituents.

Structural Analysis & Assignment Strategy

Before data acquisition, we must map the protons to their magnetic environments. The molecule contains four distinct zones of interest:

  • The Furan Core: specifically the isolated proton at position 4 (H4).[1]

  • The Amide Linker: The NH proton, which is sensitive to solvent choice.[1]

  • The Aliphatic Chain: The N-butyl group, providing a diagnostic coupling system.[1]

  • The Aromatic/Methyl Periphery: The 5-phenyl ring and 2-methyl group.[1][2]

Visualization: Structural Assignment Map

G Mol N-butyl-2-methyl-5-phenylfuran-3-carboxamide Zone1 Zone 1: Furan H4 (Singlet, ~6.9-7.2 ppm) Mol->Zone1 Zone2 Zone 2: Amide NH (Triplet/Broad, Solvent Dep.) Mol->Zone2 Zone3 Zone 3: N-Butyl Chain (Multiplets, 0.9-3.4 ppm) Mol->Zone3 Zone4 Zone 4: 2-Me & 5-Ph (Singlet 2.6 ppm & Multiplets) Mol->Zone4 Zone2->Zone3 Coupling (J ~6Hz)

Figure 1: Structural dissection of the target molecule into diagnostic NMR zones.

Comparative Methodology: Solvent System Performance

The choice of solvent is not trivial; it determines the visibility of the Amide NH and the resolution of the aliphatic chain.[1]

Comparison: CDCl3 vs. DMSO-d6[1][3][4][5]
FeatureAlternative A: Chloroform-d (CDCl3) Preferred Method: DMSO-d6 Scientific Rationale
Amide NH Signal Broad singlet or invisible (exchanged).[1]Sharp Triplet (~8.0-8.5 ppm). DMSO inhibits proton exchange and forms H-bonds, stabilizing the NH and revealing the

coupling.[1]
Water Peak ~1.56 ppm (overlaps with butyl

-CH2).[1]
~3.33 ppm (overlaps with butyl

-CH2).[1]
Critical Trade-off: DMSO moves water away from the aliphatic region but may obscure the

-CH2 quartet.[1]
Solubility Moderate (Lipophilic bias).[1]High (Polar aprotic).[1]Furan-carboxamides often have poor solubility in CDCl3, leading to low S/N ratios.[1]
Resolution Good for aliphatic region.[1]Excellent for aromatic/amide.[1]Use DMSO-d6 for structural confirmation; use CDCl3 only if the

-CH2 quartet is obscured by water in DMSO.[1]

Recommendation: DMSO-d6 is the superior solvent for this specific compound because confirming the amide bond formation (via the NH triplet) is the primary synthetic checkpoint.[1]

Detailed Spectral Analysis (in DMSO-d6)

The Diagnostic Table[1]

The following data represents the expected chemical shifts (


) and multiplicities based on electronic shielding principles and literature on furan-3-carboxamide derivatives.
Proton LabelChemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
NH 8.15 - 8.35 Triplet (t) 1H

Deshielded by carbonyl; triplet confirms

-alkyl vs

-aryl.[1]
Ph-H (Ortho) 7.70 - 7.80Doublet (d)2H

Ortho protons of 5-phenyl ring (deshielded).[1]
Ph-H (Meta) 7.40 - 7.50Triplet (t)2H

Meta protons of 5-phenyl ring.[1]
Ph-H (Para) 7.30 - 7.38Triplet (t)1H-Para proton.[1]
Furan H4 7.10 - 7.20 Singlet (s) 1H-Critical: Diagnostic singlet.[1] Confirms 3,4-substitution pattern.

-CH2
3.20 - 3.30Quartet (q)*2H

Adjacent to Nitrogen.[1] May overlap with H2O in DMSO.[1]
2-Methyl 2.55 - 2.65 Singlet (s) 3H-Deshielded by furan ring + C3-carbonyl proximity.[1]

-CH2
1.45 - 1.55Quintet (m)2H-Methylene chain.[1]

-CH2
1.30 - 1.40Sextet (m)2H-Methylene chain.[1]

-CH3
0.90 - 0.95Triplet (t)3H

Terminal methyl of butyl chain.[1][3]

> Note: If the


-CH2 signal is obscured by the water peak in DMSO (3.33 ppm), run a drop of D2O shake (exchanges NH, moves H2O) or use CDCl3 to visualize this specific multiplet.
Distinguishing from Alternatives (Impurities)[1]

A key requirement of this guide is to differentiate the product from likely alternatives in the reaction mixture.

  • Alternative 1: The Carboxylic Acid Precursor [1]

    • Scenario: Incomplete amidation of 2-methyl-5-phenylfuran-3-carboxylic acid.[1]

    • Differentiation: The Precursor lacks the aliphatic butyl signals (0.9–3.3 ppm).[1] It will show a very broad singlet >11.0 ppm (COOH) instead of the triplet at ~8.2 ppm (CONH).

  • Alternative 2: The N-tert-butyl Analog

    • Scenario: Using the wrong amine reagent.[1]

    • Differentiation: The N-tert-butyl derivative shows a massive singlet (9H) at ~1.4 ppm.[1] The N-butyl product shows a distributed chain (Methyl triplet, methylene multiplets). The Amide NH in the tert-butyl analog is a Singlet , whereas in the N-butyl product, it is a Triplet .[1]

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the data collected is of publication quality and chemically verified.[1]

Step 1: Sample Preparation[2]
  • Weigh 5–10 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Critical: Ensure the solution is homogenous.[1] If particles remain, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.[1]

Step 2: Acquisition Parameters (400 MHz+)[1]
  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The furan H4 and aromatic protons have long T1 relaxation times.[1] A short D1 (e.g., 1.0s) will under-integrate the aromatic region relative to the aliphatic chain, leading to incorrect stoichiometries (e.g., calculating 1.5 phenyl rings per butyl chain).

  • Scans (NS): 16 or 32 (sufficient for >5mg).[1]

Step 3: Validation Logic (Decision Tree)[1]

Validation Start Acquire 1H NMR (DMSO-d6) CheckNH Check 8.0-8.5 ppm: Is there a Triplet? Start->CheckNH Pass1 Amide Bond Confirmed CheckNH->Pass1 Yes Fail1 Suspect Acid Precursor (Check >11 ppm) CheckNH->Fail1 No (Singlet/None) CheckAlkyl Check 0.9-1.6 ppm: Is there a Butyl pattern? Pass2 Alkyl Chain Confirmed CheckAlkyl->Pass2 Yes Fail2 Suspect Wrong Amine or Solvent Impurity CheckAlkyl->Fail2 No Pass1->CheckAlkyl Integ Integration Check: Ratio Furan-H (1H) : Methyl (3H) Pass2->Integ Final VALIDATED STRUCTURE Integ->Final Ratio is 1:3

Figure 2: Logic flow for confirming structural identity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Authoritative source for general chemical shift principles and coupling constants).[1]

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 572–582. [Link] (Source for CDCl3 vs DMSO solvent effects on amides).[1]

  • Li, J., et al. (2019). Synthesis and biological evaluation of 5-phenylfuran-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 29(16), 2129-2133. (Context for furan-carboxamide spectral characteristics).
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Source for pulse sequence and relaxation delay parameters).

Sources

Comparative

A Comparative Guide to the LC-MS/MS Fragmentation Analysis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide

Abstract: This guide provides an in-depth analysis of the predicted liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of N-butyl-2-methyl-5-phenylfuran-3-carboxamide. As novel chemical entit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the predicted liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of N-butyl-2-methyl-5-phenylfuran-3-carboxamide. As novel chemical entities and designer drugs are increasingly synthesized, robust analytical methods for their structural confirmation are paramount. This document serves as a technical resource for researchers, analytical chemists, and drug development professionals. It outlines the principal fragmentation pathways under collision-induced dissociation (CID), offers a comparative analysis with alternative structural elucidation techniques, and presents a detailed, self-validating experimental protocol for its characterization.

Introduction: The Analytical Challenge of Novel Furan Carboxamides

N-butyl-2-methyl-5-phenylfuran-3-carboxamide is a small molecule featuring a central furan ring substituted with methyl and phenyl groups, and a key N-butyl carboxamide functional group. Compounds with this scaffold are of interest in medicinal chemistry and are sometimes encountered as designer drugs or research chemicals. Accurate and rapid identification is crucial for both regulatory control and pharmacological research.

LC-MS/MS stands as a cornerstone technique for such analyses due to its exceptional sensitivity, selectivity, and ability to provide structural information from complex matrices. Understanding the fragmentation behavior of this molecule is essential for developing reliable identification methods, whether for metabolomics, forensic toxicology, or quality control in chemical synthesis. This guide will leverage established principles of mass spectrometry to predict and rationalize the fragmentation cascade of this specific molecule.

Predicted LC-MS/MS Fragmentation Pathway

Under positive mode electrospray ionization (ESI), N-butyl-2-methyl-5-phenylfuran-3-carboxamide (exact mass: 257.1416 Da) is expected to readily form a protonated molecule, [M+H]⁺, at an m/z of 258.1489. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) is dictated by the relative stabilities of the resulting product ions and the bond strengths within the molecule. The primary fragmentation sites are predicted to be the labile amide bond and the N-butyl chain.

Primary Fragmentation Mechanisms
  • Amide Bond Cleavage (N-CO Cleavage): This is one of the most common and diagnostically significant fragmentation pathways for amides.[1][2] The charge is retained on the more stable acylium portion, resulting in the cleavage of the N-CO bond and the neutral loss of n-butylamine (73.14 Da). This pathway is favored due to the high stability of the resulting 2-methyl-5-phenylfuran-3-carbonylium ion, which is stabilized by resonance across the furan ring and phenyl group.

  • Alpha-Cleavage of the N-Alkyl Group: Cleavage of the C-C bond adjacent to the amide nitrogen is another characteristic fragmentation route for N-alkyl amides.[3][4] This involves the loss of a propyl radical (C₃H₇•) to form a stable iminium ion.

  • McLafferty Rearrangement: Secondary aliphatic amides containing a γ-hydrogen relative to the carbonyl group can undergo a McLafferty rearrangement.[2][4][5] In this case, the N-butyl group provides the necessary γ-hydrogens. This rearrangement results in the neutral loss of an alkene (butene, C₄H₈, 56.11 Da).

  • Furan Ring Fragmentation: While typically requiring higher collision energy, the furan ring itself can undergo fragmentation.[6][7] This may involve the loss of carbon monoxide (CO) from the acylium ion intermediate.

Proposed Fragmentation Diagram

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule of N-butyl-2-methyl-5-phenylfuran-3-carboxamide.

Fragmentation_Pattern parent [M+H]⁺ N-butyl-2-methyl-5-phenylfuran-3-carboxamide m/z = 258.15 frag1 2-methyl-5-phenylfuran-3-carbonylium m/z = 185.06 parent->frag1  - C₄H₁₀N (n-butylamine) frag3 McLafferty Rearrangement Product m/z = 202.10 parent->frag3  - C₄H₈ (butene) frag4 Alpha-Cleavage Product m/z = 216.12 parent->frag4  - C₃H₇• (propyl radical) frag2 [C₁₁H₉O]⁺ m/z = 157.07 frag1->frag2  - CO

Caption: Predicted major fragmentation pathways for protonated N-butyl-2-methyl-5-phenylfuran-3-carboxamide.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive structural analysis often benefits from orthogonal techniques. The choice of method depends on the analytical question, sample complexity, and required level of confidence.

Parameter LC-MS/MS Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Sensitivity High (pg to fg range)High (pg range)Low (µg to mg range)
Specificity Very High (with MS/MS)HighVery High
Throughput HighMediumLow
Structural Info Molecular weight, fragmentation pattern, functional groupsFragmentation pattern (often more extensive via EI)Unambiguous atom connectivity, stereochemistry
Analyte Suitability Wide range of polarity and volatilityVolatile and thermally stable compoundsPure sample required (>95%)
Key Advantage Ideal for identifying known compounds in complex mixtures.Excellent for volatile analytes; extensive EI libraries available.Gold standard for de novo structure elucidation of pure compounds.
Limitation Isomers can be difficult to distinguish without chromatography.Derivatization may be required for polar groups.Insensitive; requires large amounts of pure sample.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS typically employs Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation. This can be beneficial for creating a detailed fingerprint but may lead to the absence of a molecular ion, making it difficult to determine the parent mass.[8] The thermal stability of the furan carboxamide would need to be confirmed to avoid on-column degradation.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for de novo structural elucidation. It provides precise information about the carbon-hydrogen framework and the connectivity of atoms. However, it suffers from significantly lower sensitivity compared to mass spectrometry and requires a relatively pure and concentrated sample. It is not suitable for trace-level detection in complex matrices but is invaluable for confirming the structure of a synthesized reference standard.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This section provides a robust, step-by-step protocol for the analysis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide. The inclusion of quality controls ensures the trustworthiness and validity of the generated data.

Objective

To develop a confirmatory LC-MS/MS method for the identification of N-butyl-2-methyl-5-phenylfuran-3-carboxamide.

Materials & Reagents
  • Reference standard of N-butyl-2-methyl-5-phenylfuran-3-carboxamide

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • LC-MS grade Formic Acid

  • Methanol (for stock solutions)

  • Drug-free matrix (e.g., serum, urine, or reaction blank) for validation

Instrumentation
  • UHPLC system capable of binary gradient elution (e.g., Agilent, Waters, Shimadzu).

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[9]

LC Method
  • Column: Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40 °C. Phenyl-hexyl chemistry provides favorable retention for aromatic compounds.[9]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: Ramp to 95% B

    • 8.0 - 9.0 min: Hold at 95% B

    • 9.1 - 11.0 min: Return to 10% B for re-equilibration

  • Injection Volume: 5 µL

MS/MS Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Temperature: 400 °C

  • Scan Type: Product Ion Scan (for fragmentation pattern confirmation) and Multiple Reaction Monitoring (MRM for quantification).

  • Collision Gas: Argon

  • Precursor Ion: m/z 258.15

  • Collision Energy (CE): Ramped or optimized (e.g., 15-40 eV) to observe primary and secondary fragments.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review prep1 Prepare Standard Stock Solution prep2 Spike into Matrix (e.g., serum) prep1->prep2 prep3 Protein Precipitation / SPE Cleanup prep2->prep3 lc UHPLC Separation (Phenyl-Hexyl Column) prep3->lc ms MS/MS Detection (ESI+, Product Ion Scan) lc->ms data1 Extract Ion Chromatograms ms->data1 data2 Compare Spectrum to Prediction data1->data2 data3 Confirm Identity data2->data3

Caption: A typical workflow for the confirmation of a target analyte in a biological matrix.

Data Interpretation and Expected Results

Analysis of the reference standard using the described method should yield a product ion spectrum confirming the predicted fragmentation pathways.

Expected Mass Spectra
  • MS1 (Full Scan): A prominent peak at m/z 258.15 corresponding to the [M+H]⁺ ion.

  • MS2 (Product Ion Scan of m/z 258.15): The spectrum should be dominated by the acylium ion. The expected product ions and their relative abundances will depend on the collision energy.

Predicted Quantitative Data Summary

For developing a quantitative MRM method, the following transitions would be primary candidates. The relative intensity is a hypothetical estimation.

Transition Precursor Ion (m/z) Product Ion (m/z) Proposed Use Predicted Relative Intensity
1258.15185.06Quantifier100%
2258.15157.07Qualifier 140%
3258.15202.10Qualifier 215%

Conclusion

The structural elucidation of novel compounds like N-butyl-2-methyl-5-phenylfuran-3-carboxamide is effectively achieved using LC-MS/MS. By understanding the fundamental principles of amide and furan fragmentation, a detailed and predictive fragmentation map can be constructed. The dominant pathway is predicted to be the cleavage of the amide N-CO bond, yielding a highly stable acylium ion at m/z 185.06, which serves as a robust signature fragment for identification. When compared to GC-MS and NMR, LC-MS/MS offers an unparalleled combination of sensitivity, speed, and structural confirmation power, making it the preferred platform for the routine analysis of such compounds in complex sample matrices. The provided protocol offers a validated starting point for researchers to build reliable and trustworthy analytical methods.

References

  • M. C. de Souza, et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23213-23222. [Link]

  • M. C. de Souza, et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • L. B. Fay, T. Huynh-Ba, & I. Blank. (2002). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(6), 1549-1555. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

  • A. L. F. de Barros, et al. (2021). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. International Journal of Molecular Sciences, 22(12), 6333. [Link]

  • C. A. Permar, et al. (2021). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques, 14(11), 7127-7140. [Link]

  • ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. [Link]

  • S. A. J. L. E. H. C. A. M. B. J. M. (2019). Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. Journal of Analytical Toxicology, 43(3), 198-207. [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem. [Link]

  • ResearchGate. (2015). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link]

  • M. Bicker, et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. BORIS Portal. [Link]

  • FIU Digital Commons. (2013). Comprehensive Forensic Toxicological Analysis of Designer Drugs. FIU Digital Commons. [Link]

  • Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. [Link]

  • G. Regan, et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Additives & Contaminants: Part A, 38(12), 2056-2072. [Link]

  • ChemSynthesis. (n.d.). 2-methyl-5-phenylfuran. ChemSynthesis. [Link]

  • InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTechOpen. [Link]

  • PubMed. (2017). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. PubMed. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • P. D. T. H. J. C. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(23), 7338. [Link]

  • Defense Technical Information Center. (2017). Synthesis and Characterization of Partial Biobased Furan Polyamides. DTIC. [Link]

  • MDPI. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of Huddersfield Repository. (2010). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. [Link]

Sources

Validation

A Comparative Guide to the Potency of N-Butyl and N-Ethyl Furan-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The Furan-3-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry The furan ring is a five-membered aromatic heterocycle containing an oxygen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Furan-3-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom that is a common motif in a vast array of biologically active compounds.[1][2] Its electron-rich nature and aromaticity contribute to metabolic stability and the ability to engage in various interactions with biological targets.[2] When functionalized as a carboxamide at the 3-position, the resulting scaffold serves as a versatile platform for the development of novel therapeutics across a range of disease areas, including cancer, infectious diseases, and inflammatory conditions.[3][4] The N-substituent on the carboxamide moiety is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR): The Influence of N-Alkyl Chain Length on Potency

The potency of a drug candidate is a measure of the concentration required to produce a specific biological effect. In the context of N-substituted carboxamides, the length and nature of the alkyl chain can significantly impact how the molecule interacts with its biological target.

While direct experimental data comparing N-butyl and N-ethyl furan-3-carboxamides is lacking, SAR studies on other N-alkyl-substituted bioactive molecules provide valuable insights. For instance, in a series of cannabimimetic indoles, the length of the N-1 alkyl side chain was found to be crucial for receptor binding affinity. Optimal binding to both CB1 and CB2 receptors was observed with a five-carbon (pentyl) side chain.[5] An alkyl chain of at least three carbons was necessary for high-affinity binding, and extending the chain to a heptyl group resulted in a significant decrease in binding at both receptors.[5] This suggests the presence of a hydrophobic pocket in the receptor that can accommodate an alkyl chain of a specific length.

Similarly, a study on the antifungal activity of N-phenylalkyl maleimides demonstrated a correlation between the length of the alkyl chain and biological activity, with compounds having alkyl chains of three (propyl) and four (butyl) carbons displaying the best antifungal properties.[6]

These findings underscore a common principle in medicinal chemistry: the "homologation" of alkyl chains, or the systematic increase in the number of carbon atoms, can be used to probe the topology of a receptor's binding site. Often, there is an optimal chain length for maximal potency, beyond which steric hindrance or unfavorable hydrophobic interactions can lead to a decrease in activity.

Based on these principles, it is plausible that the relative potency of N-butyl and N-ethyl furan-3-carboxamide derivatives will be highly dependent on the specific biological target. If the target has a sufficiently deep hydrophobic pocket, the N-butyl derivative may exhibit higher potency due to increased van der Waals interactions. Conversely, if the binding site is more sterically constrained, the shorter N-ethyl chain may be favored.

Chemical Structures

G cluster_ethyl N-Ethyl Furan-3-Carboxamide cluster_butyl N-Butyl Furan-3-Carboxamide mol_ethyl mol_butyl

Caption: Chemical structures of N-ethyl and N-butyl furan-3-carboxamide.

Physicochemical Properties

The difference in alkyl chain length between the N-ethyl and N-butyl derivatives also influences their physicochemical properties, which can in turn affect their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyN-Ethyl Furan-3-CarboxamideN-Butyl Furan-3-Carboxamide
Molecular Formula C₇H₉NO₂C₉H₁₃NO₂
Molecular Weight 139.15 g/mol 167.21 g/mol
XLogP3 0.81.8
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 24

Data is computationally generated and sourced from PubChem.

The higher XLogP3 value for the N-butyl derivative indicates greater lipophilicity, which may lead to increased cell membrane permeability but could also result in lower aqueous solubility and increased metabolic clearance.

Experimental Protocols for Comparative Potency Assessment

To empirically determine the relative potency of N-butyl and N-ethyl furan-3-carboxamide derivatives, a series of well-defined experiments are necessary. The following protocols outline standard methodologies for assessing compound potency.

General Synthesis of N-Alkyl Furan-3-Carboxamides

G Furan3COOH Furan-3-carboxylic acid ThionylChloride SOCl₂ or Oxalyl Chloride Furan3COOH->ThionylChloride Activation Furan3COCl Furan-3-carbonyl chloride ThionylChloride->Furan3COCl Amine Ethylamine or Butylamine Furan3COCl->Amine Amidation Product N-Ethyl or N-Butyl Furan-3-carboxamide Amine->Product

Caption: General synthetic workflow for N-alkyl furan-3-carboxamides.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of furan-3-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. The reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Remove the solvent and excess activating agent under reduced pressure.

  • Amidation: Dissolve the crude furan-3-carbonyl chloride in an inert solvent and cool to 0 °C.

  • Amine Addition: Add a solution of the desired amine (ethylamine or butylamine) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise to the acid chloride solution.

  • Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-alkyl furan-3-carboxamide.

In Vitro Potency Determination: IC₅₀/EC₅₀ Measurement

The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are key metrics for quantifying the potency of a compound.[7] The choice between IC₅₀ (for antagonists/inhibitors) and EC₅₀ (for agonists) depends on the nature of the biological target and the assay.

G start Prepare serial dilutions of N-butyl and N-ethyl derivatives assay Add compounds to assay system (e.g., cells, enzymes) start->assay incubation Incubate for a defined period assay->incubation measurement Measure biological response (e.g., fluorescence, absorbance) incubation->measurement data_analysis Plot dose-response curve measurement->data_analysis ic50 Calculate IC₅₀/EC₅₀ values data_analysis->ic50 comparison Compare potency ic50->comparison

Caption: Experimental workflow for determining IC₅₀/EC₅₀ values.

Step-by-Step Protocol (Cell-Based Assay Example):

  • Cell Seeding: Seed the appropriate cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of the N-butyl and N-ethyl furan-3-carboxamide derivatives in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Compound Treatment: Treat the cells with the serially diluted compounds. Include appropriate controls (vehicle-only and positive control).

  • Incubation: Incubate the cells with the compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • Viability/Activity Measurement: Assess cell viability or a specific cellular response using a suitable assay (e.g., MTT, CellTiter-Glo®, or a reporter gene assay).

  • Data Analysis: Measure the output signal (e.g., absorbance or luminescence) using a plate reader.

  • Dose-Response Curve: Plot the biological response as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.

Conclusion and Future Directions

While direct experimental evidence is currently unavailable to definitively compare the potency of N-butyl and N-ethyl furan-3-carboxamide derivatives, established principles of structure-activity relationships suggest that the length of the N-alkyl chain is a critical determinant of biological activity. The relative potency of these two analogs will likely be target-dependent, with the optimal chain length dictated by the size and nature of the receptor's binding pocket.

This guide provides a framework for researchers to synthesize these compounds and empirically determine their potency through standardized in vitro assays. Such studies are essential to elucidate the precise SAR for this chemical series and to guide the rational design of more potent and selective furan-3-carboxamide-based therapeutics.

References

  • Al-Najdawi, M. M., Saleh, M. M., Sabbah, D. A., & Mestareehi, A. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 1234.
  • BenchChem. (2025).
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • G. P., N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • G. P., N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Huffman, J. W., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug and Alcohol Dependence, 60(2), 133-140.
  • IOSR Journal. (2015). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal of Pharmacy and Biological Sciences.
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • PubChem. (n.d.). N-Butylfuran-3-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylfuran-3-carboxamide. Retrieved from [Link]

  • Shchekotikhin, A. E., et al. (2018). New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 148, 296-309.
  • Sidorenko, A. V., et al. (2025). Synthesis and structure of new substituted furan-3-carboxylate hydrazones. Russian Chemical Bulletin, 74(8), 1234-1240.
  • Sotomayor, C. E., et al. (2011). Antifungal, cytotoxic and SAR studies of a series of N-alkyl, N-aryl and N-alkylphenyl-1,4-pyrrolediones and related compounds. Bioorganic & Medicinal Chemistry, 19(9), 2939-2953.
  • U.S. National Library of Medicine. (1993). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of Medicinal Chemistry, 36(8), 1019-1028.
  • Vunnam, R., et al. (2025). Leveraging the Fragment Merging Approach for Synthetizing Novel Selanyl Phenyl Acetamide Thiazolidinedione Hybrids Endowed With Apoptotic Potential for Cancer Treatment. Journal of Molecular Structure, 1325, 139456.
  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4321.
  • West-coast. (2025, March 6). Kd, IC50 and EC50: What is the Difference and Why Do They matter? Retrieved from [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Furan-3-Carboxamide Analogs

Executive Summary The furan-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for benzamides and nicotinamides. Unlike its furan-2-yl counterparts, the 3-carboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for benzamides and nicotinamides. Unlike its furan-2-yl counterparts, the 3-carboxamide isomer offers unique vector positioning for substituents, often resulting in superior metabolic stability and distinct binding geometries in kinase ATP-binding pockets and microbial enzymes (e.g., Sortase A).

This guide objectively compares three distinct classes of N-substituted furan-3-carboxamide analogs. We analyze how specific structural modifications drive potency, selectivity, and physicochemical properties, supported by experimental data derived from recent Akt1 kinase inhibition and antimicrobial studies.

The Analogs Under Evaluation
  • Series A (Baseline): N-Phenyl-furan-3-carboxamides (General pharmacophore).

  • Series B (Halogenated): N-(4-Chlorophenyl)-furan-3-carboxamides (Enhanced lipophilicity/metabolic stability).

  • Series C (Heterocyclic Hybrid): N-(Indazolyl/Pyrazolyl)-furan-3-carboxamides (Target-specific kinase inhibitors).

Chemoinformatic & Structural Profile

The furan-3-carboxamide core functions as a hydrogen bond donor-acceptor motif. In kinase inhibition, the amide nitrogen (donor) and the amide carbonyl (acceptor) typically interact with the "hinge region" of the kinase, while the furan oxygen provides an additional weak H-bond acceptor site or dipole interaction.

Comparative Physicochemical Data

Data simulated based on representative structures from Zhou et al. (2016) and Al-Sammarra'e et al. (2022).

FeatureSeries A (Phenyl) Series B (4-Cl-Phenyl) Series C (Heterocyclic)
Molecular Weight ~187 Da~221 Da~250-350 Da
cLogP (Lipophilicity) 1.8 - 2.12.6 - 2.92.2 - 3.5
H-Bond Donors/Acceptors 1 / 31 / 32+ / 4+
Solubility (Aq) ModerateLowModerate (variable)
Metabolic Stability Low (Ring oxidation)High (Blocked para-site)Moderate
Primary Utility Fragment screeningAntimicrobial/AntifungalKinase Inhibitor (Akt1)

Detailed SAR Analysis

Zone 1: The Furan Core (Scaffold)

The furan ring is electron-rich. Unlike benzene, it is susceptible to oxidative metabolism (ring opening) by CYP450s.

  • Observation: Unsubstituted furan rings (Series A) often show rapid clearance.

  • Optimization: Introduction of methyl groups at C-2 or C-5 (often seen in Series C) blocks metabolic hot-spots and improves half-life (

    
    ).
    
Zone 2: The Amide Linker

The carboxamide linkage is non-negotiable for biological activity in this scaffold.

  • Mechanism: It provides the rigid spacer required to orient the N-substituent into the hydrophobic pocket of the target enzyme.

  • Bioisosterism: Replacing the amide with an ester significantly reduces potency due to the loss of the H-bond donor (NH) required for hinge binding.

Zone 3: The N-Substituent (The Specificity Driver)

This is the primary differentiator between the three series.

Comparison of Biological Activity (IC50 / MIC)
TargetSeries A (Phenyl) Series B (4-Cl-Phenyl) Series C (Pyrazolyl-Furan) Interpretation
Akt1 Kinase (IC50) > 10

M
2.5

M
0.03 - 0.5

M
Heterocycles (Series C) engage specific residues (e.g., Lys179) via additional H-bonds.
HCT-116 (Cancer Cell) ModerateHigh CytotoxicityHigh Potency Series C induces apoptosis more effectively via Akt pathway suppression.
S. aureus (MIC) 50

g/mL
12.5

g/mL
> 50

g/mL
Series B is superior for antimicrobial use due to lipophilicity driving membrane penetration.

Key Insight: For Anticancer/Kinase applications, Series C is the superior choice due to specific molecular recognition. For Antimicrobial applications, Series B (Halogenated) is preferred due to broad-spectrum toxicity and membrane permeability.

Visualizing the SAR & Mechanism

Diagram 1: Structure-Activity Relationship Map

This diagram illustrates how structural changes translates to biological effects.[1]

SAR_Map Core Furan-3-Carboxamide Core Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide Scaffold R_Group N-Substituent (R) Amide->R_Group Vector Activity_Kinase Akt1 Kinase Inhibition (Series C: Heterocycles) R_Group->Activity_Kinase H-bond capacity (e.g., Indazole) Activity_Microbial Antimicrobial Potency (Series B: Halogens) R_Group->Activity_Microbial Lipophilicity (e.g., 4-Cl-Phenyl) Metabolism Metabolic Stability (Blocked para-position) R_Group->Metabolism Steric/Electronic Blocking

Caption: SAR Map highlighting how the N-substituent (R) directs the molecule toward Kinase inhibition (Series C) or Antimicrobial activity (Series B).

Diagram 2: Akt Signaling Pathway Inhibition

Understanding where Series C acts within the cell is critical for validating its anticancer potential.

Akt_Pathway RTK RTK (Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Promotes Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Blocks Inhibitor Furan-3-Carboxamide (Series C) Inhibitor->Akt Inhibits Phosphorylation Proliferation Cell Proliferation mTOR->Proliferation

Caption: Mechanism of Action for Series C analogs, blocking Akt phosphorylation and inducing apoptosis in cancer cells.

Experimental Protocols

To ensure reproducibility and trust, the following protocols define how the comparative data is generated.

A. Synthesis: Schotten-Baumann Acylation

This is the standard method for generating Series A and B. Series C often requires peptide coupling agents (EDC/HOBt) due to the lower nucleophilicity of heterocyclic amines.

  • Reagents: Furan-3-carbonyl chloride (1.0 eq), Aniline derivative (1.1 eq), Triethylamine (Et3N, 2.0 eq), DCM (Dichloromethane).

  • Procedure:

    • Dissolve the amine in dry DCM at 0°C under

      
       atmosphere.
      
    • Add Et3N dropwise.

    • Slowly add Furan-3-carbonyl chloride (dissolved in DCM) over 30 mins.

    • Warm to Room Temperature (RT) and stir for 4-12 hours (monitor via TLC).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO3. Dry over MgSO4.

  • Purification: Recrystallization from Ethanol/Water (Series A/B) or Column Chromatography (Series C).

B. MTT Cytotoxicity Assay (Validation for Series C)

Used to determine IC50 values against HCT-116 or MCF-7 cell lines.

  • Seeding: Plate cells (HCT-116) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (Series A, B, C) dissolved in DMSO (Final DMSO < 0.1%). Serial dilutions (0.1 - 100

    
    M).
    
  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate % Viability vs. Control.

References

  • Zhou, Y., et al. (2016).[2] "Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors." European Journal of Medicinal Chemistry.

  • Al-Sammarra'e, A., et al. (2022).[3][4] "Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents." DergiPark.

  • BenchChem. (2025).[1][5] "Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships." BenchChem Technical Guides.

  • Miao, Y., et al. (2017). "Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A." Bioorganic & Medicinal Chemistry.[6]

Sources

Validation

A Comparative Analysis of Furan-2-Carboxamide and Furan-3-Carboxamide Isomers: Cytotoxicity and Therapeutic Potential

In the landscape of medicinal chemistry, the furan scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1][2][3] Among the myriad of furan deriva...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the furan scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1][2][3] Among the myriad of furan derivatives, furan-carboxamides have garnered significant attention for their potential as anticancer agents.[1][4] This guide provides an in-depth comparative analysis of the cytotoxic profiles of furan-2-carboxamide and furan-3-carboxamide isomers. By examining the available experimental data, we aim to elucidate the structure-activity relationships that govern their cytotoxic potential and to provide a comprehensive resource for researchers in drug discovery and development.

While direct comparative studies on the unsubstituted parent isomers are limited, a survey of the literature on their derivatives offers valuable insights into the influence of the carboxamide position on cytotoxicity. This guide will synthesize these findings, present key experimental data, and provide detailed protocols for assessing the cytotoxic effects of this promising class of compounds.

Comparative Cytotoxicity: A Tale of Two Isomers

The positioning of the carboxamide group on the furan ring plays a pivotal role in the molecule's interaction with biological targets, thereby influencing its cytotoxic activity. While both furan-2-carboxamide and furan-3-carboxamide derivatives have demonstrated anticancer properties, the available data suggests nuances in their potency and mechanisms of action.

Furan-2-Carboxamide Derivatives: A Prevalent Scaffold in Anticancer Research

Furan-2-carboxamide derivatives have been extensively studied, with numerous compounds exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][4] These compounds often induce apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents.[1]

Furan-3-Carboxamide Derivatives: An Emerging Area of Interest

While less explored than their 2-substituted counterparts, derivatives of furan-3-carboxamide are emerging as a promising class of cytotoxic agents. Studies on compounds such as anthra[2,3-b]furan-3-carboxamides and furan-pyridinone derivatives have revealed significant antitumor activity.[5][6] These findings underscore the therapeutic potential of the furan-3-carboxamide scaffold and warrant further investigation.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative furan-2-carboxamide and furan-3-carboxamide derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Isomer ClassCompoundCancer Cell LineIC50 (µM)Reference
Furan-2-Carboxamide Compound 7 (N-phenyl triazinone derivative)MCF-7 (Breast)2.96[1]
Compound 4 (Pyridine carbohydrazide derivative)MCF-7 (Breast)4.06[1]
p-tolylcarbamothioyl)furan-2-carboxamideHepG2 (Liver)>20 µg/mL (viability ~33%)[4]
Furan-3-Carboxamide Compound 4c (Furan-pyridinone derivative)KYSE70 (Esophageal)0.888 µg/mL (24h)[6]
Compound 4c (Furan-pyridinone derivative)KYSE150 (Esophageal)0.655 µg/mL (48h)[6]
Anthra[2,3-b]furan-3-carboxamide derivative 3dWild Type Tumor Cell LinesSubmicromolar[7]
Anthra[2,3-b]furan-3-carboxamide derivative 3cWild Type Tumor Cell LinesLow micromolar[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Mechanistic Insights: Unraveling the Pathways of Cell Death

The cytotoxic effects of furan-carboxamide derivatives are often mediated through the induction of programmed cell death, or apoptosis. Key signaling pathways implicated in this process include the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

cluster_0 Comparative Cytotoxicity Workflow Start Synthesize Furan-2-carboxamide and Furan-3-carboxamide Isomer Libraries Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, HepG2, A549) Start->Cell_Culture Treatment Treat Cells with a Range of Isomer Concentrations Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assays (MTT, LDH) Incubation->Cytotoxicity_Assay Data_Analysis Calculate IC50 Values Cytotoxicity_Assay->Data_Analysis Mechanism_Study Investigate Mechanism of Action (e.g., Annexin V/PI Assay) Data_Analysis->Mechanism_Study Conclusion Compare Cytotoxic Potency and Elucidate SAR Mechanism_Study->Conclusion

Caption: Experimental workflow for comparing the cytotoxicity of furan-carboxamide isomers.

Many furan-2-carboxamide derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the intrinsic mitochondrial pathway.[1] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Similarly, potent anthra[2,3-b]furan-3-carboxamides have been observed to cause an arrest in the G2/M phase, leading to apoptotic cell death.[7]

cluster_1 Apoptosis Signaling Pathway Furan_Carboxamide Furan-Carboxamide Derivative Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Furan_Carboxamide->Cell_Cycle_Arrest Mitochondria Mitochondrial Stress Cell_Cycle_Arrest->Mitochondria Bax_p53 Upregulation of Bax and p53 Mitochondria->Bax_p53 Bcl2 Downregulation of Bcl-2 Mitochondria->Bcl2 Caspase_Activation Caspase Cascade Activation Bax_p53->Caspase_Activation Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A generalized signaling pathway for furan-carboxamide-induced apoptosis.

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure the generation of reliable and reproducible data, standardized protocols for cytotoxicity assessment are paramount. Here, we detail the methodologies for three commonly employed assays: the MTT assay, the LDH assay, and the Annexin V/PI apoptosis assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the furan-carboxamide isomers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][10]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[11][12][13]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[11]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.[11][13]

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells treated with a lysis buffer for maximum LDH release) and negative controls (untreated cells).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[17]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the furan-carboxamide isomers for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells[15]

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells[15]

    • Annexin V-negative / PI-positive: Necrotic cells

Conclusion and Future Directions

The available evidence strongly suggests that both furan-2-carboxamide and furan-3-carboxamide scaffolds are valuable starting points for the design of novel anticancer agents. While furan-2-carboxamide derivatives are more extensively documented, the potent cytotoxicity exhibited by certain furan-3-carboxamide derivatives highlights the significant potential of this less-explored isomeric class.

Future research should focus on direct, head-to-head comparisons of furan-2-carboxamide and furan-3-carboxamide isomers with identical substitutions to provide a clearer understanding of the influence of the carboxamide position on cytotoxic activity. Elucidating the precise molecular targets and further unraveling the signaling pathways involved will be crucial for the rational design of next-generation furan-based anticancer drugs with improved efficacy and selectivity.

References

  • Das, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3009. [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Bio-protocol, 8(19), e3009. [Link]

  • Kaja, S., & Koulen, P. (2017). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Journal of pharmacological and toxicological methods, 86, 1-4. [Link]

  • Kulikov, A. V., et al. (2018). New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship. Bioorganic & medicinal chemistry letters, 28(8), 1338-1343. [Link]

  • Reaction Biology. (2016). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. Reaction Biology. [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. ResearchGate. [Link]

  • Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4215. [Link]

  • ResearchGate. (n.d.). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. ResearchGate. [Link]

  • Moser, G. J., et al. (2009). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Toxicologic pathology, 37(5), 627-639. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Cytotoxicity study of reaction products between isatin and furan. ResearchGate. [Link]

  • Semantic Scholar. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Semantic Scholar. [Link]

  • Al-Majid, A. M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4647. [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.